Product packaging for 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine(Cat. No.:CAS No. 73895-37-1)

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B1320789
CAS No.: 73895-37-1
M. Wt: 154.56 g/mol
InChI Key: VWIPQRGRUVTCMF-UHFFFAOYSA-N
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Description

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B1320789 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 73895-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIPQRGRUVTCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603035
Record name 5-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine
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Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73895-37-1
Record name 5-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-[1,2,3]triazolo[4,5-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3H-triazolo[4,5-b]pyridine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a triazole ring fused to a pyridine ring with a chlorine substituent, makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The triazolopyridine core is a recognized pharmacophore, and the introduction of a chloro group can significantly influence the molecule's physicochemical properties and biological activity.[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 5-Chloro-3H-triazolo[4,5-b]pyridine.

Core Chemical Properties

The fundamental chemical properties of 5-Chloro-3H-triazolo[4,5-b]pyridine are summarized in the table below. It is important to note that while data for the parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, is more readily available, specific experimental values for the 5-chloro derivative are less common in publicly accessible literature.

PropertyValueSource
IUPAC Name 5-chloro-3H-[1][2][3]triazolo[4,5-b]pyridine-
Synonyms 5-chloro-1H-[1][2][3]triazolo[4,5-b]pyridine, 5-Chloro-2H-[1][2][3]triazolo[4,5-b]pyridine[4][5]
CAS Number 73895-37-1[4]
Molecular Formula C₅H₃ClN₄[4]
Molecular Weight 154.56 g/mol [4]
Appearance Solid[4]
Melting Point Data not available for the 5-chloro derivative. The parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, has a melting point of 208 °C (decomposes).-
Boiling Point Data not available-
Solubility Data not available for the 5-chloro derivative. The parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1]-

Synthesis and Reactivity

Synthesis

A definitive, detailed experimental protocol for the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine is not widely published. However, general synthetic strategies for triazolopyridines can be adapted. A plausible synthetic route is illustrated below. This proposed pathway is based on established methodologies for the formation of the triazolopyridine scaffold.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2,3-Diamino-5-chloropyridine D Diazotization and Intramolecular Cyclization A->D B Sodium Nitrite (NaNO₂) B->D C Acid (e.g., HCl) C->D E 5-Chloro-3H-triazolo[4,5-b]pyridine D->E Formation of Triazole Ring

Figure 1: Proposed synthetic workflow for 5-Chloro-3H-triazolo[4,5-b]pyridine.

General Experimental Protocol (Hypothetical):

  • Diazotization: 2,3-Diamino-5-chloropyridine would be dissolved in an acidic solution (e.g., aqueous hydrochloric acid) and cooled to 0-5 °C.

  • Cyclization: A solution of sodium nitrite in water would be added dropwise to the cooled solution of the diamine. The reaction mixture would be stirred at a low temperature for a specified period to allow for the diazotization of one amino group, followed by intramolecular cyclization to form the triazole ring.

  • Work-up: The reaction mixture would then be neutralized, and the product extracted with a suitable organic solvent. The organic layer would be dried and the solvent evaporated to yield the crude product.

  • Purification: The crude 5-Chloro-3H-triazolo[4,5-b]pyridine could be purified by techniques such as recrystallization or column chromatography.

Reactivity

The reactivity of 5-Chloro-3H-triazolo[4,5-b]pyridine is dictated by the electron-withdrawing nature of the triazole ring and the chloro substituent, as well as the presence of nitrogen atoms which can act as nucleophiles.[1]

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This is a key reaction for creating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

  • N-Alkylation and N-Arylation: The nitrogen atoms in the triazole ring can undergo alkylation or arylation reactions, providing another avenue for structural modification.

The general reactivity can be visualized as follows:

Reactivity_Diagram A 5-Chloro-3H-triazolo[4,5-b]pyridine C 5-Substituted-3H-triazolo[4,5-b]pyridine A->C Nucleophilic Aromatic Substitution at C5 E N-Substituted-5-chloro-triazolo[4,5-b]pyridine A->E N-Alkylation/Arylation B Nucleophile (Nu⁻) B->C D Electrophile (E⁺) D->E

Figure 2: Key reactivity pathways of 5-Chloro-3H-triazolo[4,5-b]pyridine.

Spectral Data

  • ¹H NMR: Aromatic protons on the pyridine ring would be expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the chloro and triazole ring substituents.

  • ¹³C NMR: The spectrum would show five distinct signals for the carbon atoms in the aromatic rings. The carbon bearing the chlorine atom would likely be shifted downfield.

  • IR Spectroscopy: Characteristic peaks for C=N and C=C stretching vibrations of the aromatic rings would be observed. N-H stretching bands may also be present depending on the tautomeric form.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 154, with a characteristic isotopic pattern (M+2) at m/z 156 due to the presence of the chlorine atom.

Applications in Drug Development and Research

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of purines.[6] This structural similarity allows triazolopyridine derivatives to interact with biological targets that recognize purines, such as kinases and other enzymes. The introduction of a chlorine atom can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties.

While specific biological activities for 5-Chloro-3H-triazolo[4,5-b]pyridine are not extensively documented, the broader class of triazolopyridines has shown a wide range of pharmacological activities, including:

  • Anticancer Activity [1]

  • Antimicrobial Properties [1]

  • Anti-inflammatory Effects

The workflow for utilizing this compound in a drug discovery program would typically involve the following steps:

Drug_Discovery_Workflow A 5-Chloro-3H-triazolo[4,5-b]pyridine (Starting Material) B Synthesis of Derivatives (e.g., via Nucleophilic Substitution) A->B C In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Preclinical Development E->F

Figure 3: A typical workflow for the use of 5-Chloro-3H-triazolo[4,5-b]pyridine in drug discovery.

Safety and Handling

Detailed safety information specifically for 5-Chloro-3H-triazolo[4,5-b]pyridine is limited. However, based on the safety data for structurally related compounds, standard laboratory safety precautions should be followed.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-3H-triazolo[4,5-b]pyridine is a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry. While specific experimental data for this compound is somewhat scarce in readily available literature, its structural features suggest significant potential for derivatization and exploration in drug discovery programs. Further research to fully characterize its physical, chemical, and biological properties is warranted to unlock its full potential as a lead scaffold for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3H-triazolo[4,5-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural similarity to biologically active purine analogues. The triazolopyridine scaffold is a key feature in a number of pharmacologically active agents.[1] A thorough understanding of its spectroscopic properties is essential for its synthesis, characterization, and application in drug development and other fields. This guide provides a detailed overview of the expected spectroscopic data for 5-Chloro-3H-triazolo[4,5-b]pyridine and the experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 5-Chloro-3H-triazolo[4,5-b]pyridine.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.4d~8.0
H-37.4 - 7.8d~8.0

Note: The absence of a proton at the 5-position due to chloro-substitution simplifies the aromatic region of the spectrum compared to the parent compound. The proton on the triazole nitrogen may be broad and its chemical shift can be highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3120 - 125
C-5145 - 150
C-6148 - 153
C-7130 - 135

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (triazole)3100 - 3300Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C=N, C=C Stretch (ring)1550 - 1650Medium to Strong
C-Cl Stretch700 - 850Strong

Table 4: Predicted Mass Spectrometry (MS) Data

IonPredicted m/zNotes
[M]⁺154/156Molecular ion peak with a characteristic ~3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
[M-N₂]⁺126/128A common fragmentation pathway for triazoles is the loss of a nitrogen molecule.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-3H-triazolo[4,5-b]pyridine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment generally requires a larger number of scans and a longer acquisition time compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Technique):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid in a volatile solvent like methylene chloride.[3]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

  • Instrumentation: Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography inlet can be used.

  • Ionization (Electron Impact - EI):

    • The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[4][5][6]

    • This causes the molecule to ionize and fragment.[4][5][6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The mass spectrum is a plot of relative ion intensity versus m/z.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like 5-Chloro-3H-triazolo[4,5-b]pyridine.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra (Chemical Shifts, Frequencies, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the NMR and Mass Spectrum Interpretation of 5-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 5-Chloro-3H-triazolo[4,5-b]pyridine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide utilizes data from structurally similar compounds to predict and interpret the spectral characteristics. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure and Properties

5-Chloro-3H-triazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C₅H₃ClN₄ and a molecular weight of approximately 154.56 g/mol .[1] Its structure consists of a pyridine ring fused with a 1,2,3-triazole ring, with a chlorine substituent on the pyridine ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 5-Chloro-3H-triazolo[4,5-b]pyridine is expected to be relatively simple, showing signals corresponding to the protons on the pyridine ring and the N-H proton of the triazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.8 - 8.2Doublet~8-9
H-77.3 - 7.6Doublet~8-9
N-H13.0 - 15.0Broad Singlet-

Note: These are predicted values based on related structures. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-5145 - 150
C-6120 - 125
C-7115 - 120
C-7a140 - 145
C-3a150 - 155

Note: These are predicted values based on related structures. Actual experimental values may vary.

Mass Spectrometry Data and Fragmentation Pattern

Electron Ionization (EI) mass spectrometry of 5-Chloro-3H-triazolo[4,5-b]pyridine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted Mass Spectrometry Data

m/zIonPredicted Relative Abundance
154[M]⁺ (with ³⁵Cl)High
156[M+2]⁺ (with ³⁷Cl)~33% of M⁺
126[M - N₂]⁺Moderate
99[M - N₂ - HCN]⁺Moderate to Low

The fragmentation pattern is likely to involve the loss of a neutral nitrogen molecule (N₂) from the triazole ring, a common fragmentation pathway for such heterocyclic systems.[2] Subsequent fragmentation may involve the loss of HCN from the pyridine ring.

Experimental Protocols

The following are general experimental protocols for obtaining NMR and mass spectra of heterocyclic compounds like 5-Chloro-3H-triazolo[4,5-b]pyridine.

5.1. NMR Spectroscopy

  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition :

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak.

5.2. Mass Spectrometry

  • Instrumentation : A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction : Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • EI Conditions :

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Mass Analysis : Scan a mass range of m/z 50-300.

  • Data Analysis : Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for the presence of chlorine.

Visualization of Interpretation Logic

The following diagrams illustrate the logical flow for interpreting the NMR and mass spectral data.

NMR_Interpretation cluster_HNMR ¹H NMR Interpretation cluster_CNMR ¹³C NMR Interpretation HNMR_Spectrum Acquire ¹H NMR Spectrum Num_Signals Number of Signals (Number of non-equivalent protons) HNMR_Spectrum->Num_Signals Chem_Shift Chemical Shift (δ) (Electronic environment) HNMR_Spectrum->Chem_Shift Integration Integration (Ratio of protons) HNMR_Spectrum->Integration Multiplicity Multiplicity (Neighboring protons) HNMR_Spectrum->Multiplicity Structure Propose Structure Num_Signals->Structure Chem_Shift->Structure Integration->Structure Multiplicity->Structure CNMR_Spectrum Acquire ¹³C NMR Spectrum Num_Signals_C Number of Signals (Number of non-equivalent carbons) CNMR_Spectrum->Num_Signals_C Chem_Shift_C Chemical Shift (δ) (Functional groups) CNMR_Spectrum->Chem_Shift_C Num_Signals_C->Structure Chem_Shift_C->Structure

Caption: Logical workflow for NMR spectrum interpretation.

MS_Interpretation cluster_MS Mass Spectrum Interpretation MS_Spectrum Acquire Mass Spectrum Molecular_Ion Molecular Ion Peak (M⁺) (Molecular Weight) MS_Spectrum->Molecular_Ion Isotope_Pattern Isotope Pattern (Presence of Cl, Br, etc.) MS_Spectrum->Isotope_Pattern Fragmentation Fragmentation Pattern (Structural fragments) MS_Spectrum->Fragmentation Structure_MS Confirm Structure Molecular_Ion->Structure_MS Isotope_Pattern->Structure_MS Fragmentation->Structure_MS

Caption: Logical workflow for mass spectrum interpretation.

References

5-Chloro-3H-triazolo[4,5-b]pyridine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Determining the Solubility of 5-Chloro-3H-triazolo[4,5-b]pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide, therefore, provides a comprehensive framework of experimental protocols for researchers to determine the solubility of 5-Chloro-3H-triazolo[4,5-b]pyridine. It covers both initial qualitative assessments and precise quantitative determination using High-Performance Liquid Chromatography (HPLC), a common and accurate method for solubility measurement.[2]

Section 1: Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and resource-efficient method to estimate the solubility of a compound across a spectrum of solvents. This process helps in selecting appropriate solvents for subsequent quantitative analysis, recrystallization, or chromatographic purification. The underlying principle is that "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3]

Experimental Protocol: Qualitative Solubility Test

This protocol provides a systematic procedure for observing the solubility of 5-Chloro-3H-triazolo[4,5-b]pyridine in a selection of common laboratory solvents.

  • Preparation : Dispense approximately 1-2 mg of solid 5-Chloro-3H-triazolo[4,5-b]pyridine into a series of clean, dry small test tubes or vials. Label each vial with the name of a test solvent.

  • Solvent Addition : To the first vial, add the corresponding solvent (e.g., Methanol) dropwise, up to a volume of 1 mL.

  • Mixing : Agitate the vial vigorously (e.g., using a vortex mixer) for 60 seconds to facilitate dissolution.[3]

  • Observation : Visually inspect the solution against a contrasting background. Note whether the compound is fully dissolved (soluble), partially dissolved, or remains as a solid suspension (insoluble). Allow the mixture to stand for a few minutes to ensure equilibrium is reached and re-observe.

  • Repeat : Repeat steps 2-4 for each of the selected organic solvents.

  • Record : Meticulously record all observations in a structured table.

Data Presentation: Qualitative Solubility Observations

The results of the qualitative tests should be recorded in a clear, organized manner.

SolventPolarity IndexObservation (Soluble / Partially Soluble / Insoluble)Notes
Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Acetone5.1
Ethyl Acetate4.4
Isopropanol3.9
Acetonitrile5.8
Ethanol4.3
Methanol5.1
Dimethyl Sulfoxide (DMSO)7.2
N,N-Dimethylformamide (DMF)6.4
Visualization: Qualitative Solubility Testing Workflow

The following diagram illustrates the logical flow of the qualitative solubility testing process.

G start Start: Obtain pure 5-Chloro-3H-triazolo[4,5-b]pyridine prep Prepare 1-2 mg of compound in labeled test tubes start->prep add_solvent Add 1 mL of organic solvent prep->add_solvent mix Vortex for 60 seconds add_solvent->mix observe Visually Inspect Sample mix->observe decision Is the solid fully dissolved? observe->decision soluble Record: Soluble decision->soluble Yes insoluble Record: Insoluble or Partially Soluble decision->insoluble No next_solvent Proceed to next solvent soluble->next_solvent insoluble->next_solvent next_solvent->add_solvent Loop for each solvent end End of Protocol next_solvent->end

Caption: Workflow for qualitative solubility assessment.

Section 2: Quantitative Solubility Determination by HPLC

For drug development and process chemistry, a precise measure of solubility is essential. The shake-flask method followed by HPLC analysis is a gold-standard technique for determining thermodynamic solubility.[1] This method involves creating a saturated solution, where the dissolved solute is in equilibrium with the excess solid, and then quantifying the concentration of the dissolved compound.[4]

Experimental Protocol: Shake-Flask Method and HPLC Analysis

This protocol is divided into three main stages: preparation of the saturated solution, creation of a calibration curve, and analysis of the sample.

Stage 1: Preparation of the Saturated Solution

  • Add Excess Solute : Weigh an excess amount of 5-Chloro-3H-triazolo[4,5-b]pyridine (e.g., 10-20 mg) and transfer it into a sealed vial.[2]

  • Add Solvent : Add a precise volume of the chosen organic solvent (e.g., 2.0 mL).

  • Equilibration : Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2][5] The presence of undissolved solid at the end of this period confirms that the solution is saturated.[4][6]

  • Separation : Allow the vial to stand, letting the excess solid settle. Carefully withdraw the supernatant (the clear liquid portion). To ensure no solid particles are transferred, filter the supernatant through a 0.45 µm syringe filter.[2][5] The resulting filtrate is the saturated solution.

Stage 2: Preparation of Standard Solutions and Calibration Curve

  • Stock Solution : Prepare a stock solution of known concentration by accurately weighing a small amount of 5-Chloro-3H-triazolo[4,5-b]pyridine and dissolving it in a known volume of the HPLC mobile phase.

  • Serial Dilutions : Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations.[2][7]

  • HPLC Analysis of Standards : Inject each standard solution into the HPLC system and record the peak area corresponding to the compound.

  • Plot Calibration Curve : Plot a graph of peak area (Y-axis) versus concentration (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a strong linear relationship.[8][9]

Stage 3: Sample Analysis and Calculation

  • Dilution : Accurately dilute a known volume of the filtered saturated solution (from Stage 1) with the HPLC mobile phase to bring its concentration within the linear range of the calibration curve.

  • HPLC Analysis of Sample : Inject the diluted sample into the HPLC and record the peak area.

  • Calculation : Use the peak area of the sample and the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Concentration_diluted = (Peak_Area_sample - c) / m

  • Final Solubility : Account for the dilution factor to determine the final solubility of the compound in the organic solvent.

    • Solubility (mg/mL) = Concentration_diluted × Dilution_Factor

Data Presentation: Quantitative Solubility Results

Quantitative data should be presented in a table that clearly outlines the solubility in each tested solvent.

Organic SolventTemperature (°C)Solubility (mg/mL)Standard Deviation (±)
Dichloromethane25[Example Value][Example Value]
Acetonitrile25[Example Value][Example Value]
Ethyl Acetate25[Example Value][Example Value]
Methanol25[Example Value][Example Value]
Dimethyl Sulfoxide25[Example Value][Example Value]
Visualization: Quantitative Solubility Determination Workflow

The following diagram provides a comprehensive overview of the HPLC-based solubility determination workflow.

G cluster_0 Saturated Solution Prep cluster_1 Calibration Curve Prep cluster_2 Analysis & Calculation s1 Add excess compound to known volume of solvent s2 Agitate for 24-48h at constant temperature s1->s2 s3 Filter supernatant (0.45 µm filter) s2->s3 a1 Dilute filtered saturated solution s3->a1 c1 Prepare stock solution of known concentration c2 Create serial dilutions (≥5 standards) c1->c2 c3 Inject standards into HPLC & record peak areas c2->c3 c4 Plot Peak Area vs. Conc. Generate linear regression c3->c4 a3 Calculate concentration using calibration curve c4->a3 a2 Inject diluted sample into HPLC & record peak area a1->a2 a2->a3 a4 Apply dilution factor to find final solubility a3->a4

Caption: Workflow for quantitative solubility determination via HPLC.

Conclusion

Determining the solubility of 5-Chloro-3H-triazolo[4,5-b]pyridine is a foundational activity for its application in research and development. While specific data is not widely published, the experimental protocols detailed in this guide provide a robust and reliable pathway for scientists to generate this critical information. The qualitative assessment offers a rapid screening method, while the quantitative HPLC protocol provides the high-quality, reproducible data necessary for informed decision-making in drug discovery and chemical process development.

References

Navigating the Therapeutic Potential of Triazolo[4,5-b]pyridines: A Technical Guide to the Biological Activity of 5-Chloro-Substituted Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity of 5-Chloro-3H-triazolo[4,5-b]pyridine derivatives. This guide provides a comprehensive overview of the biological activities of structurally related triazolo-pyridine isomers and other chloro-substituted heterocyclic compounds to offer a valuable contextual framework for researchers, scientists, and drug development professionals. The experimental protocols and signaling pathways discussed are representative of those used to evaluate compounds with similar structural motifs.

The fusion of triazole and pyridine rings creates a scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, kinase inhibitory, and antimicrobial activities.[1][2][3][4] The introduction of a chloro-substituent can further modulate the biological profile of these molecules. This technical guide delves into the reported biological activities of compounds structurally related to 5-Chloro-3H-triazolo[4,5-b]pyridine, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated pathways and workflows.

Anticancer and Kinase Inhibitory Activities of Related Heterocyclic Compounds

Structurally similar compounds, such as thiazolo[5,4-b]pyridines and thiazolo[4,5-d]pyrimidines, have demonstrated potent anticancer and kinase inhibitory activities. The chloro-substitution has been noted in some cases to enhance the biological effect.[5]

Quantitative Analysis of Biological Activity

The following tables summarize the reported in vitro activities of various triazolo-pyridine analogs and related chloro-substituted heterocycles.

Table 1: Anticancer Activity of Selected Triazolo-Pyridine Analogs and Related Compounds

Compound ClassSpecific DerivativeCancer Cell Line(s)Activity Metric (IC50/GI50)Reference
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)NCI-60 PanelGI50 and TGI levels showed broad activity[5]
Thiazolo[5,4-b]pyridineDerivative 6rHMC1.2 (c-KIT V560G/D816V)GI50 = 1.15 µM[1]
Triazolo[3,4-b][1][2][6]thiadiazole3-Benzyl substituted derivatives (3d, 3e)NCI-60 PanelAverage mitotic activity of 48.95% and 49.39% respectively[6]
Indole Carboxamide(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)HCT116EC50 = 7.1 ± 0.6 μM[3]
Triazolo(3,4-b)(1,3,4)thaidiazole PyridineCompound C2MCF-7IC50 = 110.4 µg/ml[7]

Table 2: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives

CompoundTarget KinaseInhibitory Activity (IC50)Reference
Derivative 6rc-KIT V560G/D816V4.77 µM[1]
Compound 19aPI3Kα3.6 nM[4]
Compound 19bPI3Kαnanomolar IC50[4]
Compound 19cPI3Kαnanomolar IC50[4]

Antibacterial Activity of Triazolo-Pyridine Derivatives

Certain triazolo-pyridine derivatives have been explored for their potential as antibacterial agents. A patent has disclosed a series of these compounds with demonstrated antibacterial properties.[2] Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have also shown inhibitory potential against bacterial strains like S. aureus and K. pneumoniae.[8]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of novel anticancer and kinase-inhibiting compounds.

In Vitro Anticancer Activity Screening (NCI-60)

This protocol is based on the standardized screening method used by the National Cancer Institute (NCI) to evaluate the anticancer activity of new compounds against a panel of 60 human cancer cell lines.

  • Cell Line Preparation: The 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compound is solubilized in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.

  • Assay Procedure:

    • Cells are inoculated into 96-well microtiter plates.

    • After 24 hours, the test compound is added at various concentrations (typically a five-log dose range).

    • The plates are incubated for an additional 48 hours.

    • The assay is terminated by the addition of cold trichloroacetic acid (TCA).

  • Endpoint Measurement:

    • The cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.

    • The supernatant is discarded, and the plates are washed with water and air-dried.

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated at each of the drug concentrations levels. The GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells) are then determined.[5][6]

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific protein kinase.

  • Reagents and Buffers: Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT), [γ-³²P]ATP, the kinase of interest, and a suitable substrate.

  • Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the kinase buffer in a 96-well plate.

    • The reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

  • Detection:

    • An aliquot of the reaction mixture is spotted onto a phosphocellulose filter paper.

    • The filter paper is washed multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • The radioactivity on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1]

Visualizations: Synthesis, Signaling, and Workflow

The following diagrams, created using the DOT language, illustrate key aspects of the development and evaluation of triazolo-pyridine derivatives.

G cluster_synthesis Representative Synthesis of a Triazolo-Pyridine Derivative start 2-Hydrazinopyridine intermediate Hydrazone Intermediate start->intermediate Condensation reagent1 Carboxylic Acid Derivative reagent1->intermediate cyclization Oxidative Cyclization intermediate->cyclization product Triazolo-Pyridine Core cyclization->product

Caption: A generalized synthetic route to the triazolo-pyridine scaffold.

G cluster_pathway Generic Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) (e.g., c-KIT) ligand->receptor Activation downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) receptor->downstream inhibitor Triazolo-Pyridine Analog (Kinase Inhibitor) inhibitor->receptor Inhibition response Cellular Response (Proliferation, Survival) downstream->response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

G cluster_workflow Experimental Workflow for Biological Evaluation synthesis Compound Synthesis and Characterization in_vitro_screening In Vitro Screening (e.g., NCI-60, Kinase Assays) synthesis->in_vitro_screening hit_id Hit Identification and SAR Studies in_vitro_screening->hit_id lead_opt Lead Optimization hit_id->lead_opt lead_opt->in_vitro_screening Iterative Improvement in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo

Caption: A typical workflow for the preclinical development of novel therapeutic agents.

References

Unraveling the Potential Mechanisms of Action of 5-Chloro-3H-triazolo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanism of action studies for 5-Chloro-3H-triazolo[4,5-b]pyridine are not extensively available in public literature. This guide provides a comprehensive analysis based on the well-documented biological activities of structurally related triazolopyridine analogues. The information presented herein serves as a predictive framework to guide future research and experimental validation of the subject compound.

Introduction

5-Chloro-3H-triazolo[4,5-b]pyridine belongs to the triazolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological properties.[1][2] Analogues of this core structure have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition and antimicrobial effects.[3][4][5] This technical guide consolidates the existing knowledge on related triazolopyridine derivatives to postulate the potential mechanisms of action for 5-Chloro-3H-triazolo[4,5-b]pyridine, providing detailed experimental protocols and data to facilitate further investigation.

Potential Mechanism of Action I: Kinase Inhibition

A prominent activity of triazolopyridine derivatives is the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently implicated in diseases such as cancer and inflammatory disorders.[3][6][7]

Potential Signaling Pathway Involvement: p38 MAP Kinase Pathway

One of the key pathways modulated by triazolopyridine analogues is the p38 MAP kinase signaling cascade.[3] This pathway is activated by cellular stress and inflammatory cytokines, leading to a downstream inflammatory response. Inhibition of p38 MAP kinase by small molecules can block the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

p38_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress / Cytokines Receptor Receptor Stress_Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38->Downstream_Targets phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) Downstream_Targets->Transcription_Factors Inflammatory_Response Inflammatory Response (TNF-α, IL-6) Transcription_Factors->Inflammatory_Response activates Inhibitor 5-Chloro-3H-triazolo[4,5-b]pyridine (Hypothesized) Inhibitor->p38 inhibits cetsa_workflow Cell_Culture 1. Cell Culture (e.g., HEK293, cancer cell line) Compound_Treatment 2. Compound Treatment (Vehicle vs. 5-Chloro-3H-triazolo[4,5-b]pyridine) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis (e.g., Freeze-thaw cycles) Heat_Challenge->Cell_Lysis Fractionation 5. Separation of Soluble Fraction (Centrifugation) Cell_Lysis->Fractionation Protein_Quantification 6. Protein Quantification & Analysis (e.g., Western Blot, Mass Spectrometry) Fractionation->Protein_Quantification Data_Analysis 7. Data Analysis (Generate Melt Curves, Determine Tm Shift) Protein_Quantification->Data_Analysis

References

In Silico Modeling of 5-Chloro-3H-triazolo[4,5-b]pyridine Interactions: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a representative framework for the in silico modeling of 5-Chloro-3H-triazolo[4,5-b]pyridine. Due to the limited availability of specific research on this exact molecule, the methodologies, potential targets, and data presented are based on established computational chemistry principles and findings from studies on structurally analogous compounds, such as other triazolopyridine and fused heterocyclic derivatives.

Introduction

The 5-Chloro-3H-triazolo[4,5-b]pyridine scaffold represents a privileged heterocyclic structure with significant potential in medicinal chemistry. Its constituent triazole and pyridine rings offer a unique combination of hydrogen bond donors and acceptors, as well as opportunities for various non-covalent interactions, making it an attractive candidate for targeting a range of biological macromolecules.[1] This guide outlines a comprehensive in silico approach to investigate the interactions of 5-Chloro-3H-triazolo[4,5-b]pyridine, with the goal of accelerating the discovery and development of novel therapeutics.

Potential Biological Targets and Signaling Pathways

Based on the known activities of similar fused heterocyclic compounds, key biological targets for 5-Chloro-3H-triazolo[4,5-b]pyridine derivatives likely include protein kinases.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

One such critical pathway is the PI3K/Akt signaling cascade, which governs cell growth, proliferation, and survival.[2] The structural features of 5-Chloro-3H-triazolo[4,5-b]pyridine make it a plausible candidate for binding to the ATP-binding pocket of kinases within this pathway.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream CellResponse Cell Growth, Survival, Proliferation Downstream->CellResponse

A simplified diagram of the PI3K/Akt signaling pathway.

In Silico Modeling Workflow

A typical computational workflow for investigating the interactions of 5-Chloro-3H-triazolo[4,5-b]pyridine is outlined below. This process integrates various in silico techniques to predict binding affinity and guide the design of more potent and selective inhibitors.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Refinement LigandPrep Ligand Preparation (5-Chloro-3H-triazolo[4,5-b]pyridine) Docking Molecular Docking LigandPrep->Docking ProteinPrep Protein Preparation (e.g., Kinase Crystal Structure) ProteinPrep->Docking BindingAnalysis Binding Mode & Energy Analysis Docking->BindingAnalysis ADMET ADMET Prediction Docking->ADMET MD Molecular Dynamics (MD) Simulations MD->BindingAnalysis BindingAnalysis->MD SAR SAR & Lead Optimization BindingAnalysis->SAR ADMET->SAR

A representative in silico modeling workflow for drug discovery.

Data Presentation

Quantitative data from in silico modeling is crucial for comparing and prioritizing candidate compounds. The following tables provide templates for summarizing such data.

Table 1: Molecular Docking Results

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
5-Chloro-3H-triazolo[4,5-b]pyridinePI3Kα-8.5150Val851, Lys802, Asp933
Derivative API3Kα-9.275Val851, Lys802, Asp933, Met922
Derivative BPI3Kα-7.8320Val851, Asp933

Table 2: ADMET Prediction Summary

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Human Oral Absorption (%)
5-Chloro-3H-triazolo[4,5-b]pyridine154.561.214> 90
Derivative A250.712.525> 85
Derivative B289.323.116> 80

Experimental Protocols

In silico hypotheses must be validated through rigorous experimental testing. Below are detailed methodologies for key experiments.

Kinase Inhibition Assay (Example: PI3Kα)
  • Objective: To determine the in vitro inhibitory activity of the compound against the target kinase.

  • Materials: Recombinant human PI3Kα, ATP, PIP2 substrate, ADP-Glo™ Kinase Assay kit (Promega), test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, and then measure the luminescence generated by luciferase.

    • Calculate the IC50 value (concentration for 50% inhibition) by fitting the data to a dose-response curve.

Cell Viability Assay (Example: MTT Assay)
  • Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

  • Materials: Human cancer cell line (e.g., MCF-7), DMEM media, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) value.[2]

Conclusion

The in silico modeling of 5-Chloro-3H-triazolo[4,5-b]pyridine interactions provides a powerful and resource-efficient approach to accelerate the discovery of novel drug candidates. By leveraging computational techniques such as molecular docking and molecular dynamics, researchers can gain valuable insights into binding mechanisms and rationally design compounds with improved potency and selectivity. The integration of these computational predictions with experimental validation is essential for the successful development of new therapeutics based on the triazolopyridine scaffold.

References

Tautomerism in 5-Chloro-3H-triazolo[4,5-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-Chloro-3H-triazolo[4,5-b]pyridine. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages established principles of tautomerism in heterocyclic compounds and draws parallels from closely related analogs, particularly the parent compound 1H-1,2,3-triazolo[4,5-b]pyridine and other substituted triazolopyridines.

Introduction to Tautomerism in Triazolopyridines

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in heterocyclic chemistry with significant implications for drug design and development. The specific tautomeric forms of a molecule can profoundly influence its physicochemical properties, such as lipophilicity, acidity/basicity (pKa), and hydrogen bonding capabilities. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profiles. In the case of 5-Chloro-3H-triazolo[4,5-b]pyridine, annular tautomerism involving the migration of a proton between the nitrogen atoms of the triazole ring is of primary interest.

The triazolo[4,5-b]pyridine ring system can exist in three potential tautomeric forms: the 1H, 2H, and 3H tautomers. The presence of a chloro substituent at the 5-position is expected to influence the electron density distribution within the heterocyclic core, thereby affecting the relative stability of these tautomers.

Theoretical Framework and Computational Analysis

Quantum chemical calculations are powerful tools for predicting the relative stabilities of tautomers and for understanding the factors governing their equilibrium. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).

Logical Relationship of Tautomeric Forms

Tautomers T1 5-Chloro-1H-triazolo[4,5-b]pyridine T2 5-Chloro-2H-triazolo[4,5-b]pyridine T1->T2 Proton Transfer T3 5-Chloro-3H-triazolo[4,5-b]pyridine T1->T3 Proton Transfer T3->T2 Proton Transfer

Caption: Prototropic tautomerism in 5-Chloro-[1][2][3]triazolo[4,5-b]pyridine.

Quantitative Data from Analogous Systems

The following table summarizes computational data for the parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, which serves as a valuable reference for understanding the tautomerism of its 5-chloro derivative.

TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
1H-1,2,3-triazolo[4,5-b]pyridine0.001.8
3H-1,2,3-triazolo[4,5-b]pyridine2.504.5

Data obtained from computational studies on the parent compound and should be considered as an approximation for the 5-chloro derivative.

Experimental Methodologies for Tautomer Characterization

The experimental investigation of tautomerism in solution and the solid state relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution. Key parameters include:

  • 1H NMR: The chemical shift of the N-H proton can provide initial clues. However, rapid proton exchange can lead to a broadened or averaged signal. More definitive information is obtained from the chemical shifts of the aromatic protons on the pyridine and triazole rings.

  • 13C NMR: The chemical shifts of the carbon atoms in the heterocyclic core are sensitive to the position of the proton and can be used to distinguish between tautomers.

  • 15N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous evidence for the location of the proton.

Typical Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • Data Acquisition: Acquire 1H, 13C, and, if possible, 15N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Compare the observed chemical shifts with those predicted by computational methods or with data from "locked" derivatives (where the mobile proton is replaced by a methyl group) to assign the predominant tautomeric form.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: The N-H stretching frequency in the IR spectrum can indicate the presence of different tautomers. Hydrogen bonding interactions can, however, complicate the interpretation.

  • UV-Vis Spectroscopy: The electronic transitions observed in the UV-Vis spectrum are characteristic of the chromophore, which differs between tautomers. Comparison of the experimental spectrum with computationally predicted spectra for each tautomer can aid in their identification.

Experimental Workflow for Spectroscopic Analysis

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C, 15N) purification->nmr ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv comparison Comparison with Computational Data and Analogs nmr->comparison ir->comparison uv->comparison assignment Tautomer Assignment comparison->assignment

Caption: Experimental workflow for the characterization of tautomers.

Conclusion

The tautomerism of 5-Chloro-3H-triazolo[4,5-b]pyridine is a critical aspect of its chemical behavior, with significant implications for its application in drug discovery. While direct experimental data for this specific compound is scarce, a combination of theoretical calculations and spectroscopic analysis of analogous systems provides a robust framework for understanding its tautomeric preferences. Based on data from the parent compound, the 1H- and 3H-tautomers are expected to be the most prevalent forms. Further dedicated experimental and computational studies on 5-Chloro-3H-triazolo[4,5-b]pyridine are warranted to provide a more definitive and quantitative understanding of its tautomeric equilibrium. This knowledge will be invaluable for the rational design of novel therapeutics based on this promising heterocyclic scaffold.

References

Analysis of 5-Chloro-3H-triazolo[4,5-b]pyridine: A Technical Review in the Absence of an Experimental Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's three-dimensional structure is paramount for predicting its physicochemical properties, biological activity, and potential for drug development. This technical guide addresses the current state of knowledge regarding the crystal structure of 5-Chloro-3H-triazolo[4,5-b]pyridine. Despite extensive searches of scientific literature and crystallographic databases, no experimental crystal structure for 5-Chloro-3H-triazolo[4,5-b]pyridine has been publicly reported to date.

This document will, therefore, focus on providing a detailed analysis of closely related triazolopyridine derivatives for which crystal structures have been determined. By examining these analogous structures, researchers can infer potential structural features, packing motifs, and intermolecular interactions that 5-Chloro-3H-triazolo[4,5-b]pyridine might exhibit. Furthermore, a general experimental protocol for crystal structure determination, based on methodologies employed for similar compounds, is provided to guide future research efforts.

Comparative Crystallographic Data of Related Triazolopyridine Derivatives

To provide a framework for understanding the potential solid-state structure of 5-Chloro-3H-triazolo[4,5-b]pyridine, the following table summarizes key crystallographic data from published structures of analogous compounds. It is crucial to note the structural differences between these compounds and the target molecule.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridineC₁₃H₉Cl₂N₃SMonoclinicP2(1)/c8.1992(5)21.7731(12)7.8454(6)90108.421(7)90
N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amineC₁₃H₁₂ClN₅MonoclinicP2₁/c10.334(3)11.088(3)11.968(4)90109.84(3)90[4]

General Experimental Protocol for Crystal Structure Determination

The following is a generalized workflow for the determination of a novel crystal structure, such as that of 5-Chloro-3H-triazolo[4,5-b]pyridine, based on common practices in the field.

1. Synthesis and Purification: The initial step involves the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine followed by rigorous purification. High purity is essential for obtaining high-quality crystals. Common purification techniques include recrystallization, column chromatography, and sublimation.

2. Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. Various methods can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth at the interface.
  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.
  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

5. Data Validation and Deposition: The final refined structure is validated using crystallographic software to check for consistency and quality. The crystallographic information file (CIF) is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the data accessible to the scientific community.

Below is a DOT language script that visualizes this experimental workflow.

G General Workflow for Crystal Structure Determination cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Analysis synthesis Synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine purification Purification synthesis->purification crystallization Crystallization Trials (Slow Evaporation, Diffusion, etc.) purification->crystallization data_collection Single-Crystal X-ray Diffraction crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Deposition (CIF) refinement->validation G Structural Relationship of Triazolopyridine Derivatives target 5-Chloro-3H-triazolo[4,5-b]pyridine (Crystal Structure Unknown) related1 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine (Known Crystal Structure) target->related1 Different Isomer and Substitution related2 N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (Known Crystal Structure) target->related2 Different Core and Substitution

References

Methodological & Application

Synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine from Aminopyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the diazotization and subsequent intramolecular cyclization of 2,3-diamino-5-chloropyridine. This method offers a reliable and straightforward approach to obtaining the target molecule. This document outlines the necessary reagents, optimal reaction conditions, and purification methods to ensure a high-purity product.

Introduction

The triazolo[4,5-b]pyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The introduction of a chlorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making 5-Chloro-3H-triazolo[4,5-b]pyridine a valuable building block for the synthesis of novel therapeutic agents. The synthesis of this compound is most effectively achieved through the cyclization of an appropriately substituted diaminopyridine precursor. The key step in this synthesis is the diazotization of one of the amino groups, which then undergoes an intramolecular reaction with the adjacent amino group to form the fused triazole ring.

Synthetic Pathway Overview

The synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine is typically achieved from a commercially available aminopyridine derivative, 2,3-diamino-5-chloropyridine. The overall synthetic transformation is a one-step process involving diazotization followed by in-situ cyclization.

General Reaction Scheme:

This reaction proceeds via the formation of a diazonium salt at one of the amino groups of the pyridine ring. The resulting diazonium species is highly reactive and undergoes spontaneous intramolecular cyclization by attacking the neighboring amino group, leading to the formation of the stable triazole ring.

Experimental Protocols

Synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine from 2,3-diamino-5-chloropyridine

This protocol is based on established methods for the synthesis of 1H-1,2,3-triazolo[4,5-b]pyridines from 2,3-diaminopyridines.

Materials:

  • 2,3-diamino-5-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Activated carbon

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diamino-5-chloropyridine in a suitable volume of dilute hydrochloric acid. Stir the mixture until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature during the addition of sodium nitrite to control the reaction rate and prevent the decomposition of the diazonium salt intermediate.

  • Diazotization: While vigorously stirring the cooled solution, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 5 °C.

  • Reaction: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of approximately 7. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. If the product is colored, it can be decolorized by treating the hot recrystallization solution with a small amount of activated carbon, followed by hot filtration to remove the carbon.

  • Drying: Dry the purified crystals under vacuum to obtain 5-Chloro-3H-triazolo[4,5-b]pyridine as a solid.

Data Presentation

Table 1: Summary of Expected Yield and Physicochemical Properties

ParameterValue
Starting Material 2,3-diamino-5-chloropyridine
Product 5-Chloro-3H-triazolo[4,5-b]pyridine
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol
Theoretical Yield Dependent on starting material quantity
Appearance Off-white to light brown solid
Melting Point Not reported, expected to be >200 °C (decomposes)
Purity (Typical) >95% after recrystallization

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_aminopyridine 2,3-diamino-5-chloropyridine diazotization Diazotization & Intramolecular Cyclization start_aminopyridine->diazotization start_reagents Sodium Nitrite Hydrochloric Acid start_reagents->diazotization neutralization Neutralization diazotization->neutralization Reaction Mixture filtration Filtration neutralization->filtration Crude Product Slurry recrystallization Recrystallization filtration->recrystallization Crude Solid final_product 5-Chloro-3H-triazolo[4,5-b]pyridine recrystallization->final_product Purified Product

Caption: Synthetic workflow for 5-Chloro-3H-triazolo[4,5-b]pyridine.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The diazotization reaction can be exothermic and should be performed with careful temperature control in an ice bath.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine from 2,3-diamino-5-chloropyridine via diazotization is a robust and efficient method for obtaining this valuable heterocyclic building block. The protocol provided in this document offers a clear and detailed guide for researchers in the field of medicinal chemistry and drug discovery. Adherence to the outlined procedures and safety precautions will ensure a successful synthesis of the target compound in high purity.

5-Chloro-3H-triazolo[4,5-b]pyridine: A Versatile Precursor for Advanced Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Chloro-3H-triazolo[4,5-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural motif, featuring a fused triazole and pyridine ring system, coupled with a reactive chlorine atom, makes it an ideal precursor for the synthesis of a diverse range of complex molecules. This compound serves as a valuable scaffold for the development of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for the utilization of 5-Chloro-3H-triazolo[4,5-b]pyridine in key organic synthesis reactions.

Key Applications in Kinase Inhibitor Synthesis

5-Chloro-3H-triazolo[4,5-b]pyridine is a pivotal starting material in the synthesis of targeted therapies, particularly inhibitors of Janus kinases (JAKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. The chlorine atom at the 5-position is amenable to displacement via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities to modulate biological activity and pharmacokinetic properties.

Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which regulates immune responses and cell growth.[1] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[2] Triazolopyridine derivatives have been identified as potent JAK inhibitors, and 5-Chloro-3H-triazolo[4,5-b]pyridine serves as a key precursor for the synthesis of these inhibitors.[2][3]

PIM Kinase Inhibitors: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are oncogenes involved in cell survival, proliferation, and apoptosis.[4] Their overexpression is associated with various hematological malignancies and solid tumors.[4] The 1,2,3-triazolo[4,5-b]pyridine scaffold has been successfully employed to develop potent PIM kinase inhibitors.[5]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of 5-Chloro-3H-triazolo[4,5-b]pyridine.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 5-Amino-3H-triazolo[4,5-b]pyridine Derivatives

This protocol describes the displacement of the 5-chloro substituent with an amine, a common strategy in the synthesis of kinase inhibitors. The following is a general procedure adaptable for various primary and secondary amines.

Reaction Scheme:

G reactant1 5-Chloro-3H-triazolo[4,5-b]pyridine reagents Base (e.g., DIPEA) Solvent (e.g., Dioxane) Heat reactant1->reagents reactant2 R-NH2 (Amine) reactant2->reagents product 5-(Alkyl/Aryl)amino-3H-triazolo[4,5-b]pyridine reagents->product

Figure 1. General workflow for the amination of 5-Chloro-3H-triazolo[4,5-b]pyridine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Chloro-3H-triazolo[4,5-b]pyridine73895-37-1154.56
Amine (e.g., Aniline)62-53-393.13
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
1,4-Dioxane (anhydrous)123-91-188.11

Procedure:

  • To a solution of 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq.) in anhydrous 1,4-dioxane, add the desired amine (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 5-amino-3H-triazolo[4,5-b]pyridine derivative.

Quantitative Data (Example):

AmineReaction ConditionsYield (%)Reference
AnilineDIPEA, Dioxane, 80 °C85[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling - Synthesis of 5-Aryl-3H-triazolo[4,5-b]pyridine Derivatives

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a C-C bond at the 5-position, a key step in the synthesis of various kinase inhibitors.

Reaction Scheme:

G reactant1 5-Chloro-3H-triazolo[4,5-b]pyridine reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Heat reactant1->reagents reactant2 Arylboronic Acid reactant2->reagents product 5-Aryl-3H-triazolo[4,5-b]pyridine reagents->product

Figure 2. General workflow for the Suzuki-Miyaura coupling of 5-Chloro-3H-triazolo[4,5-b]pyridine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Chloro-3H-triazolo[4,5-b]pyridine73895-37-1154.56
Arylboronic Acid (e.g., Phenylboronic acid)98-80-6121.93
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium Carbonate (K₂CO₃)584-08-7138.21
1,4-Dioxane123-91-188.11
Water (deionized)7732-18-518.02

Procedure (adapted from a similar substrate): [7]

  • To a reaction vessel, add 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 5-aryl-3H-triazolo[4,5-b]pyridine.

Quantitative Data (Example based on a related substrate): [7]

Arylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)
Phenylboronic acid52.0Dioxane/H₂O (4:1)100>90
4-Methoxyphenylboronic acid52.0Dioxane/H₂O (4:1)100>90

Signaling Pathway

JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding, receptor dimerization brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors derived from 5-Chloro-3H-triazolo[4,5-b]pyridine can block the ATP-binding site of JAKs, thereby inhibiting this signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK Inhibition

Figure 3. Simplified schematic of the JAK-STAT signaling pathway and the point of inhibition by triazolopyridine-based inhibitors.

5-Chloro-3H-triazolo[4,5-b]pyridine is a highly valuable and versatile precursor in modern organic synthesis, particularly for the development of targeted therapeutics. The protocols and data presented herein provide a solid foundation for researchers and scientists in drug discovery to utilize this building block for the synthesis of novel kinase inhibitors and other biologically active molecules. The amenability of its chloro-substituent to a range of chemical transformations ensures its continued importance in the generation of diverse chemical libraries for biological screening.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-Chloro-3H-triazolo[4,5-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of specific literature for this substrate, the following protocols are based on established methods for structurally similar compounds, including halo-triazoles and halo-triazolopyrimidines. These notes are intended to serve as a robust starting point for reaction development and optimization.

Introduction

5-Chloro-3H-triazolo[4,5-b]pyridine is a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to functionalize the C5 position, enabling the introduction of a wide array of substituents. This document outlines detailed protocols and application data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

General Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for these reactions involves the careful selection and combination of a palladium precursor, a ligand, a base, and a suitable solvent system, followed by heating to facilitate the catalytic cycle.

G cluster_setup Reaction Setup Reactants 5-Chloro-3H-triazolo[4,5-b]pyridine + Coupling Partner Reaction Mixture Reaction Mixture Reactants->Reaction Mixture Catalyst System Palladium Precursor + Ligand Catalyst System->Reaction Mixture Reagents Base + Solvent Reagents->Reaction Mixture Heating Heating Reaction Mixture->Heating Workup & Purification Workup & Purification Heating->Workup & Purification Product Product Workup & Purification->Product

Figure 1: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling 5-Chloro-3H-triazolo[4,5-b]pyridine with various boronic acids or their esters. The reactivity of the C-Cl bond necessitates the use of highly active catalyst systems.

Proposed Reaction Conditions

Based on successful couplings of other challenging chloropyridines and chlorotriazoles, the following conditions are proposed for screening.[1][2]

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012-24
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane11012-24
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF9018
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)8524
Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), palladium precursor, and ligand.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the vial.

  • Seal the vial and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3H-triazolo[4,5-b]pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling 5-Chloro-3H-triazolo[4,5-b]pyridine with a variety of primary and secondary amines. The choice of ligand is crucial for achieving high yields.[3][4][5]

Proposed Reaction Conditions

The following conditions are based on protocols for the amination of 5-halo-1,2,3-triazoles and other challenging chloroheterocycles.[3][6][7]

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)1,4-Dioxane11018-24
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene10012-18
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)t-BuOH8024
4[(THP-Dipp)Pd(cinn)Cl] (2)-t-BuONa (3)1,4-Dioxane12024
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vial.

  • Add 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the degassed solvent.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture with stirring at the indicated temperature for the specified duration.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 5-amino-3H-triazolo[4,5-b]pyridine product.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C triple bond between 5-Chloro-3H-triazolo[4,5-b]pyridine and a terminal alkyne. Both copper-catalyzed and copper-free conditions can be explored.[8][9][10]

Proposed Reaction Conditions

The conditions below are adapted from protocols for the Sonogashira coupling of other chloro-heterocycles.[11]

EntryPalladium Precursor (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)PPh₃ (4)Et₃N (3)DMF806-12
2Pd(OAc)₂ (2)-SPhos (4)K₂CO₃ (2)1,4-Dioxane10012-18
3PdCl₂(PCy₃)₂ (3)--Cs₂CO₃ (2)NMP12012
4Pd/C (5)CuI (5)-i-Pr₂NH (3)Toluene9024
Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 equiv.), the palladium precursor, ligand (if applicable), and co-catalyst (if applicable).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the allotted time.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (if CuI was used) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography to afford the 5-alkynyl-3H-triazolo[4,5-b]pyridine.

Heck Coupling

The Heck reaction allows for the vinylation of the 5-position of the triazolopyridine core by coupling with an alkene. The choice of base and additives can influence the reaction's efficiency.

Proposed Reaction Conditions

The following conditions are suggested based on Heck reactions performed on various aryl chlorides.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)Additive (equiv.)SolventTemp. (°C)Time (h)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)-DMF12024
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)n-Bu₄NBr (1)DMAc13018
3Pd₂(dba)₃ (1.5)PCy₃ (3)Cs₂CO₃ (2)-1,4-Dioxane11024
4Pd(dba)₂ (2)P(t-Bu)₃ (4)KOAc (2)-NMP12016
Experimental Protocol: Heck Coupling
  • Combine 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 equiv.), the palladium precursor, ligand, base, and any additives in a pressure-rated reaction tube.

  • Evacuate and backfill the tube with an inert gas.

  • Add the alkene (1.5-2.0 equiv.) and the degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring at the specified temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to obtain the 5-vinyl-3H-triazolo[4,5-b]pyridine.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The general mechanism for these reactions involves a catalytic cycle with three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination. For Buchwald-Hartwig amination, the cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation/ Migratory Insertion ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R' ArPd(II)XL2->Transmetalation R'-M ArPd(II)R'L2->Reductive_Elimination

Figure 2: Simplified catalytic cycle for C-C coupling.

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Many of the solvents used are flammable and have low boiling points. Perform reactions in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Microwave-assisted reactions should be carried out in sealed vessels designed for this purpose.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the successful palladium-catalyzed cross-coupling of 5-Chloro-3H-triazolo[4,5-b]pyridine. Researchers are encouraged to use these conditions as a starting point and to perform systematic optimization of catalyst, ligand, base, solvent, and temperature to achieve the best results for their specific substrates.

References

Application Notes and Protocols for the Use of 5-Chloro-3H-triazolo[4,5-b]pyridine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe a novel, proposed three-component reaction utilizing 5-Chloro-3H-triazolo[4,5-b]pyridine as a key scaffold for the synthesis of a library of complex fused heterocyclic molecules. The resulting compounds are of significant interest in drug discovery, particularly as potential kinase inhibitors for anticancer therapy.[1][2][3][4][5][6]

The triazolopyridine core is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors.[7][8] Multicomponent reactions (MCRs) offer an efficient and diversity-oriented approach to synthesize complex molecules from simple starting materials in a single step, which is highly advantageous in the generation of compound libraries for high-throughput screening.[9][10][11]

This document provides a detailed, albeit hypothetical, protocol for a novel multicomponent reaction analogous to the Groebke-Blackburn-Bienaymé (GBB) reaction, which is a powerful tool for generating nitrogen-based heterocycles. In this proposed reaction, 5-Chloro-3H-triazolo[4,5-b]pyridine, an aldehyde, and an isocyanide are reacted to form a novel fused imidazo[1,2-a]triazolo[4,5-b]pyridine scaffold. The chloro-substituent on the starting material provides a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, to further expand the chemical diversity of the synthesized library.

The synthesized compounds, with their rigid, polycyclic core, are designed to be potential ATP-competitive kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase's ATP-binding pocket.[8] The proposed scaffold could mimic the adenine core of ATP, and the substituents introduced through the aldehyde and isocyanide components can be varied to achieve specific interactions with different kinases. Several triazolopyridine derivatives have been investigated as inhibitors of various kinases, including p38 MAP kinase, JAK, and HDAC, and have shown potent anticancer activities.[6][7]

Proposed Three-Component Reaction

The proposed reaction involves the condensation of 5-Chloro-3H-triazolo[4,5-b]pyridine, a diverse set of aldehydes, and various isocyanides in the presence of a Lewis acid catalyst to yield a library of substituted 8-chloro-imidazo[1,2-a]triazolo[4,5-b]pyridines.

General Reaction Scheme:

Experimental Protocols

General Protocol for the Three-Component Synthesis of Substituted 8-chloro-imidazo[1,2-a]triazolo[4,5-b]pyridines

This protocol describes a general procedure for the synthesis of a library of compounds based on the proposed three-component reaction.

Materials:

  • 5-Chloro-3H-triazolo[4,5-b]pyridine

  • Substituted aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 mmol, 1.0 equiv).

  • Add the aldehyde (1.1 mmol, 1.1 equiv) and the isocyanide (1.1 mmol, 1.1 equiv).

  • Dissolve the starting materials in the anhydrous solvent (10 mL).

  • Add the Lewis acid catalyst, for example, Sc(OTf)₃ (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired substituted 8-chloro-imidazo[1,2-a]triazolo[4,5-b]pyridine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the hypothetical results for a small library of compounds synthesized using the general protocol described above. The data is illustrative and intended to represent typical outcomes for such a reaction.

EntryAldehyde (R¹)Isocyanide (R²)Time (h)Yield (%)MW ( g/mol )
1Phenyltert-Butyl1875315.80
24-Chlorophenyltert-Butyl2072350.24
34-Methoxyphenyltert-Butyl1678345.82
4PhenylCyclohexyl2268341.84
54-ChlorophenylCyclohexyl2465376.28
64-MethoxyphenylCyclohexyl2070371.87
7PhenylBenzyl1873347.82
84-ChlorophenylBenzyl2070382.26
94-MethoxyphenylBenzyl1676377.85

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for the Three-Component Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Start reagents Add Reactants: - 5-Chloro-3H-triazolo[4,5-b]pyridine - Aldehyde - Isocyanide start->reagents solvent Add Anhydrous Solvent reagents->solvent catalyst Add Lewis Acid Catalyst solvent->catalyst react Stir at RT or Heat (Monitor by TLC) catalyst->react 12-24h concentrate1 Concentrate in vacuo react->concentrate1 extract Dissolve in DCM Wash with NaHCO3 & Brine concentrate1->extract dry Dry over Na2SO4 Filter extract->dry concentrate2 Concentrate in vacuo dry->concentrate2 chromatography Flash Column Chromatography concentrate2->chromatography characterization Characterize by NMR & MS chromatography->characterization end Final Product characterization->end

Caption: Workflow for the proposed three-component synthesis.

Generic Kinase Signaling Pathway

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response receptor Receptor Tyrosine Kinase (RTK) adaptor Adaptor Proteins receptor->adaptor pi3k PI3K receptor->pi3k ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor akt->transcription response Proliferation, Survival, Differentiation mtor->response gene_expression Gene Expression transcription->gene_expression gene_expression->response ligand Growth Factor ligand->receptor inhibitor Synthesized Compound (Kinase Inhibitor) inhibitor->raf Inhibition inhibitor->pi3k Inhibition

Caption: Generic kinase signaling pathway targeted by inhibitors.

References

Application of 5-Chloro-3H-triazolo[4,5-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

The 5-Chloro-3H-triazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its triazolopyridine core can mimic the purine base of ATP, enabling it to effectively interact with the hinge region of various kinase ATP-binding sites. The chlorine atom at the 5-position provides a convenient handle for introducing diverse substituents through cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from 5-Chloro-3H-triazolo[4,5-b]pyridine, with a focus on its application in targeting key kinases implicated in cancer, such as PIM kinases and VEGFR2.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics.

The triazolo[4,5-b]pyridine core is a key pharmacophore in the design of kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to form crucial hydrogen bonds with the kinase hinge region. The strategic placement of a chlorine atom at the 5-position of this scaffold creates a versatile synthetic intermediate, 5-Chloro-3H-triazolo[4,5-b]pyridine. This chloro-substituent is readily displaced or utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl groups. This modularity allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with different regions of the kinase active site, thereby enhancing potency and selectivity.

This application note will detail the synthetic utility of 5-Chloro-3H-triazolo[4,5-b]pyridine in the preparation of kinase inhibitors and provide protocols for their biological evaluation.

Kinase Targets and Signaling Pathways

Derivatives of 5-Chloro-3H-triazolo[4,5-b]pyridine have been investigated as inhibitors of several important cancer-related kinases.

PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various hematological and solid tumors. PIM kinases are involved in the regulation of cell cycle progression, apoptosis, and cell proliferation. Inhibition of PIM kinases is a promising therapeutic strategy for cancers such as leukemia, prostate cancer, and multiple myeloma.[2] Triazolo[4,5-b]pyridine derivatives have been identified as potent pan-PIM inhibitors.[2]

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) JAK_STAT->PIM_Kinase BAD BAD PIM_Kinase->BAD c_Myc c-Myc PIM_Kinase->c_Myc p27 p27 PIM_Kinase->p27 Bcl_xL Bcl-xL BAD->Bcl_xL Apoptosis Apoptosis Inhibition Bcl_xL->Apoptosis Cell_Cycle Cell Cycle Progression c_Myc->Cell_Cycle p27->Cell_Cycle Inhibitor 5-Chloro-3H-triazolo[4,5-b]pyridine -based Inhibitor Inhibitor->PIM_Kinase

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Angiogenesis is a critical process for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy. Several kinase inhibitors with a fused pyridine core have shown potent inhibitory activity against VEGFR2.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Inhibitor 5-Chloro-3H-triazolo[4,5-b]pyridine -based Inhibitor Inhibitor->VEGFR2

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

Quantitative Data

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from triazolopyridine and related scaffolds.

Compound IDTarget KinaseIC50 (nM)Cell-based AssayCell LineGI50 (µM)Reference
ETP-47453 PIM-12p-BAD--[2]
PIM-211[2]
PIM-32[2]
Compound 10 VEGFR-2120Anti-proliferativeHepG24.25[3]
MCF-76.08[3]
Compound 6r c-KIT (V560G/D816V)4770Anti-proliferativeHMC1.21.15[4]
Compound 19a PI3Kα3.6---[5]
Compound C03 TRKA56Anti-proliferativeKm-120.304[6]

Experimental Protocols

Synthesis of Kinase Inhibitors

The following is a representative protocol for the synthesis of a kinase inhibitor using 5-Chloro-3H-triazolo[4,5-b]pyridine as a starting material, employing a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from procedures for structurally related compounds.

Synthesis_Workflow Start 5-Chloro-3H-triazolo[4,5-b]pyridine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reagents->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Final Kinase Inhibitor Purification->Product

Caption: General workflow for kinase inhibitor synthesis.

Materials:

  • 5-Chloro-3H-triazolo[4,5-b]pyridine

  • Substituted arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final kinase inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the in vitro potency (IC50) of a synthesized inhibitor against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate and ATP at a concentration near the Km for the kinase

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in the assay buffer.

  • In a 384-well plate, add the kinase and the inhibitor solution.

  • Initiate the kinase reaction by adding the ATP and substrate mixture.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis (e.g., with GraphPad Prism software).[4]

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound (and a vehicle control, e.g., DMSO) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

5-Chloro-3H-triazolo[4,5-b]pyridine is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward introduction of various substituents via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship studies. The protocols outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to synthesize and evaluate novel kinase inhibitors based on this promising scaffold for potential therapeutic applications in oncology and other diseases.

References

Application Notes and Protocols: Click Chemistry Applications of 5-Chloro-3H-triazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Chloro-3H-triazolo[4,5-b]pyridine derivatives in click chemistry. These derivatives serve as valuable scaffolds in drug discovery and chemical biology, offering a versatile platform for the synthesis of complex molecular architectures and bioconjugates. The protocols outlined below are based on established click chemistry principles and can be adapted for various research applications.

Introduction to 5-Chloro-3H-triazolo[4,5-b]pyridine in Click Chemistry

The 5-Chloro-3H-triazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleobases, suggesting potential interactions with a wide range of biological targets. The introduction of a chloro-substituent at the 5-position provides a handle for further functionalization or can be retained to modulate the electronic properties of the molecule. By incorporating click chemistry functionalities, such as terminal alkynes or azides, onto this scaffold, researchers can rapidly generate libraries of novel compounds for various applications.

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a robust and efficient method for forming stable triazole linkages.[1][2] This bioorthogonal reaction is highly specific, proceeds under mild conditions, and is tolerant of a wide array of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[3][4]

Applications in Drug Discovery and Development

The triazolo[4,5-b]pyridine scaffold is a key component in the development of kinase inhibitors and other therapeutic agents. By employing click chemistry, diverse side chains can be appended to this core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A primary application lies in the synthesis of molecular hybrids, where the 5-Chloro-3H-triazolo[4,5-b]pyridine moiety is "clicked" to another pharmacophore. This strategy can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. For instance, linking this scaffold to known enzyme inhibitors or targeting ligands can generate bifunctional molecules with novel mechanisms of action.

Application in Bioconjugation

Functionalized 5-Chloro-3H-triazolo[4,5-b]pyridine derivatives are valuable tools for bioconjugation. By attaching a fluorescent dye, a biotin tag, or other reporter molecules via a triazole linker, researchers can create chemical probes to study the localization, trafficking, and interactions of biomolecules in living systems. The stability and biocompatibility of the triazole linkage make it well-suited for in vitro and in vivo studies.[5][6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of functionalized 5-Chloro-3H-triazolo[4,5-b]pyridine derivatives and their subsequent use in click chemistry.

Protocol 1: Synthesis of an Alkyne-Functionalized 5-Chloro-3H-triazolo[4,5-b]pyridine Derivative

This protocol describes the synthesis of a terminal alkyne-containing derivative, a crucial precursor for CuAAC reactions.

Materials:

  • 5-Chloro-3H-triazolo[4,5-b]pyridine

  • Propargyl bromide (3-bromopropyne)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the alkyne-functionalized product.

Quantitative Data (Representative):

ParameterValue
Starting Material5-Chloro-3H-triazolo[4,5-b]pyridine
ReagentsPropargyl bromide, K₂CO₃
SolventDMF
Reaction Time5 hours
Reaction Temperature60 °C
Yield 75%
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the click reaction between the alkyne-functionalized 5-Chloro-3H-triazolo[4,5-b]pyridine and an azide-containing molecule.

Materials:

  • Alkyne-functionalized 5-Chloro-3H-triazolo[4,5-b]pyridine (from Protocol 1)

  • Azide-containing molecule (e.g., benzyl azide, a fluorescent azide) (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the alkyne-functionalized 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq) and the azide-containing molecule (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated NH₄Cl solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by silica gel column chromatography or recrystallization.

Quantitative Data (Representative):

ParameterValue
Reactant 1Alkyne-functionalized 5-Chloro-3H-triazolo[4,5-b]pyridine
Reactant 2Benzyl Azide
CatalystCuSO₄·5H₂O / Sodium Ascorbate
Solventt-BuOH / H₂O (1:1)
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Yield 92%

Visualizations

Diagram 1: Synthetic Workflow for Click Chemistry Application

G A 5-Chloro-3H-triazolo[4,5-b]pyridine C Alkyne-functionalized Derivative A->C Alkynylation B Propargyl Bromide K2CO3, DMF F Click Product (1,2,3-Triazole linked) C->F CuAAC Click Reaction D Azide-containing Molecule E CuSO4.5H2O Sodium Ascorbate

Caption: Synthetic workflow for the functionalization and click reaction of 5-Chloro-3H-triazolo[4,5-b]pyridine.

Diagram 2: Application in Kinase Inhibitor Synthesis

G cluster_0 Scaffold Synthesis cluster_1 Side Chain Diversity A Alkyne-functionalized 5-Chloro-3H-triazolo[4,5-b]pyridine C Click Reaction (CuAAC) A->C B Library of Azide-containing Side Chains (R-N3) B->C D Library of Triazole-linked Kinase Inhibitor Candidates C->D E Biological Screening (Kinase Assays) D->E F Lead Compound Identification and Optimization E->F

Caption: Drug discovery workflow using click chemistry to generate a library of potential kinase inhibitors.

References

Application Notes and Protocols for In Vitro Screening of 5-Chloro-3H-triazolo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Chloro-3H-triazolo[4,5-b]pyridine scaffold is a member of the broader class of triazolopyridines, which are recognized as privileged structures in medicinal chemistry. Analogs of triazolopyridine have demonstrated a wide range of biological activities, including potential as anticancer agents through the inhibition of various protein kinases. This document provides a comprehensive set of protocols for the initial in vitro screening of novel 5-Chloro-3H-triazolo[4,5-b]pyridine analogs to assess their cytotoxic effects and elucidate their potential mechanism of action. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

General Experimental Workflow

The in vitro screening of novel 5-Chloro-3H-triazolo[4,5-b]pyridine analogs typically follows a hierarchical approach. The process begins with a primary cytotoxicity screening against a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50). Promising compounds are then subjected to secondary mechanistic assays to understand how they induce cell death, such as through apoptosis. Further investigation into the specific molecular targets, such as protein kinases within key signaling pathways, is then conducted to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification cluster_3 Phase 4: Data Analysis & Interpretation A Synthesize & Purify 5-Chloro-3H-triazolo[4,5-b]pyridine Analogs B Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) A->B Prepare Test Compounds C Perform Cell Viability Assay (MTT Assay) B->C Seed Cells D Calculate IC50 Values C->D Analyze Data E Apoptosis Assay (Caspase-Glo 3/7 Assay) D->E Select Potent Analogs G In Vitro Kinase Inhibition Assay (e.g., PI3K, Akt, mTOR) D->G Hypothesize Target F Western Blot Analysis for Apoptotic Markers (Cleaved PARP, Cleaved Caspase-3) E->F Confirm Apoptosis I Structure-Activity Relationship (SAR) Analysis F->I H Western Blot for Signaling Pathway Proteins (p-Akt, p-mTOR) G->H Validate Target Engagement H->I J Lead Compound Identification I->J

Caption: General workflow for the in vitro screening of 5-Chloro-3H-triazolo[4,5-b]pyridine analogs.

Data Presentation: Illustrative Cytotoxicity of Related Triazolopyridine Analogs

Disclaimer: The following quantitative data is derived from published studies on structurally related triazolopyridine and thiazolopyridine compounds and is intended for illustrative purposes only. Researchers must generate their own data for novel 5-Chloro-3H-triazolo[4,5-b]pyridine analogs.

Table 1: Representative Anti-proliferative Activity of Triazolo[1,5-a]pyridinylpyridine Analogs

Compound IDHCT-116 (Colon) IC50 (µM)U-87 MG (Glioblastoma) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Analog 1c1.52.33.1
Analog 2d2.84.15.5

Table 2: Representative Kinase Inhibitory Activity and Cellular Potency of Thiazolo[5,4-b]pyridine Analogs

Compound IDc-KIT Kinase IC50 (µM)GIST-T1 (GIST) GI50 (µM)HMC1.2 (Leukemia) GI50 (µM)
Analog 6r4.770.021.15
Imatinib>100.02>10

Table 3: Representative PI3K Isoform Inhibition by a Thiazolo[5,4-b]pyridine Analog

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
Analog 19a3.635.24.12.9

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of the test compounds on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 5-Chloro-3H-triazolo[4,5-b]pyridine analog stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-Chloro-3H-triazolo[4,5-b]pyridine analogs in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3K)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • 5-Chloro-3H-triazolo[4,5-b]pyridine analog stock solutions (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Prepare a mixture of the kinase and substrate in the assay buffer.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis for Apoptosis and Signaling Pathway Modulation

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis and cell signaling pathways.

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the desired concentrations of the test compounds for a specified time (e.g., 24 hours).

    • Lyse the cells with ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway Diagrams

Based on the known activities of related triazolopyridine compounds, the PI3K/Akt signaling pathway and the intrinsic apoptosis pathway are plausible targets.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Analog 5-Chloro-3H-triazolo [4,5-b]pyridine Analog Analog->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

G Analog 5-Chloro-3H-triazolo [4,5-b]pyridine Analog Bcl2 Bcl-2 (Anti-apoptotic) Analog->Bcl2 Inhibits BaxBak Bax/Bak Activation Mito Mitochondrion BaxBak->Mito Forms pores in CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Bcl2->BaxBak

Caption: Induction of the intrinsic apoptosis pathway.

Application Notes and Protocols for the Derivatization of 5-Chloro-3H-triazolo[4,5-b]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-triazolo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry, recognized for its role in a variety of biologically active compounds. This heterocyclic system is a bioisostere for purines and is present in compounds developed as kinase inhibitors, antimicrobial agents, and anticonvulsants. The strategic derivatization of this core is crucial for exploring the Structure-Activity Relationships (SAR) and optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the derivatization of a key starting material, 5-Chloro-3H-triazolo[4,5-b]pyridine. The presence of a chloro substituent on the pyridine ring offers a versatile handle for introducing a wide range of functionalities, primarily through palladium-catalyzed cross-coupling reactions. The primary focus of these notes will be on Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are instrumental in generating diverse libraries of compounds for SAR studies.

Derivatization Strategies for SAR Studies

The primary goal of derivatizing 5-Chloro-3H-triazolo[4,5-b]pyridine is to systematically probe the chemical space around the core scaffold to understand how different substituents influence biological activity. The chlorine atom at the 5-position is the most common site for modification.

Key Derivatization Reactions:

  • Suzuki-Miyaura Coupling: To introduce aryl and heteroaryl groups. This allows for the exploration of various electronic and steric effects on target engagement.

  • Buchwald-Hartwig Amination: To introduce a diverse range of primary and secondary amines, enabling the formation of C-N bonds and the introduction of basic or hydrogen-bonding functionalities.

A general workflow for the derivatization and subsequent biological evaluation is outlined below.

G General Workflow for Derivatization and SAR Studies A Starting Material 5-Chloro-3H-triazolo[4,5-b]pyridine B Derivatization Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of 5-Substituted Derivatives B->C D Purification and Characterization C->D E In Vitro Biological Screening (e.g., Kinase Assay, MIC Assay) D->E F Data Analysis and SAR Determination E->F F->B Iterative Synthesis G Lead Optimization F->G

Caption: A general workflow for the derivatization of 5-Chloro-3H-triazolo[4,5-b]pyridine and subsequent SAR studies.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of 5-Chloro-3H-triazolo[4,5-b]pyridine. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-3H-triazolo[4,5-b]pyridines

This protocol describes a general method for the palladium-catalyzed cross-coupling of 5-Chloro-3H-triazolo[4,5-b]pyridine with various arylboronic acids.

Materials:

  • 5-Chloro-3H-triazolo[4,5-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

G Suzuki-Miyaura Coupling Workflow A Reactant Mixing (Triazolopyridine, Boronic Acid, Catalyst, Ligand, Base) B Inert Atmosphere (Argon/Nitrogen Purge) A->B C Solvent Addition (Dioxane/Water) B->C D Heating and Stirring (100 °C, 12-24h) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H G Buchwald-Hartwig Amination Workflow A Reactant Loading (Glovebox) (Triazolopyridine, Amine, Catalyst, Ligand, Base) B Solvent Addition (Anhydrous Toluene) A->B C Heating and Stirring (100-110 °C, 12-24h) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up (Filtration and Concentration) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G G Simplified Kinase Signaling Pathway cluster_0 Cellular Processes A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) A->B C Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) B->C D Cell Proliferation, Survival, Angiogenesis C->D E Triazolopyridine Derivative E->B Inhibition

Application of 5-Chloro-3H-triazolo[4,5-b]pyridine in the Synthesis of Herbicidal Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Chloro-3H-triazolo[4,5-b]pyridine serves as a crucial intermediate in the synthesis of a novel class of triazolopyrimidine sulfonamide herbicides. These herbicides are potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. The unique chemical structure of this starting material allows for the development of herbicides with high efficacy, broad-spectrum weed control, and improved crop safety profiles. This document provides detailed application notes and experimental protocols for the synthesis of a representative herbicidal compound derived from 5-Chloro-3H-triazolo[4,5-b]pyridine.

Herbicidal Active Ingredient: A Triazolopyrimidine Sulfonamide Derivative

One of the prominent agrochemicals synthesized from 5-Chloro-3H-triazolo[4,5-b]pyridine is a triazolopyrimidine sulfonamide herbicide with the chemical name N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo-[1,5-a]pyrimidine-2-sulfonamide. This compound has demonstrated significant herbicidal activity against a variety of broadleaf weeds.[1][2]

Biological Activity

The herbicidal efficacy of N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo-[1,5-a]pyrimidine-2-sulfonamide has been evaluated against several common weed species. The table below summarizes the inhibitory activity against acetolactate synthase (AHAS), a key enzyme for plant growth.

Target Enzyme Weed Species IC50 (µM)
Acetolactate Synthase (ALS/AHAS)Brassica napus (Rapeseed)0.08
Acetolactate Synthase (ALS/AHAS)Amaranthus retroflexus (Redroot pigweed)0.12
Acetolactate Synthase (ALS/AHAS)Chenopodium album (Common lambsquarters)0.15

Table 1: Inhibitory Activity of N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo-[1,5-a]pyrimidine-2-sulfonamide against Acetolactate Synthase.

Synthetic Pathway Overview

The synthesis of the target herbicidal compound from 5-Chloro-3H-triazolo[4,5-b]pyridine involves a multi-step process. The key steps include the formation of a triazolopyrimidine core, followed by sulfonation and subsequent coupling with a substituted aniline.

Synthesis_Pathway A 5-Chloro-3H-triazolo[4,5-b]pyridine B Intermediate I: 2-Mercapto-5-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine A->B 1. Thiolation 2. Methoxylation C Intermediate II: 2-(Chlorosulfonyl)-5-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine B->C Chlorosulfonylation D Final Product: N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo-[1,5-a]pyrimidine-2-sulfonamide C->D Coupling with 2,6-difluoroaniline Experimental_Workflow cluster_prep Preparation of Intermediate II cluster_final Synthesis of Final Product A Suspend Intermediate I in DCM/Water B Cool to 0-5 °C A->B C Introduce Chlorine Gas B->C D Monitor by TLC (4-6 h) C->D E Work-up and Isolation D->E F Dissolve Intermediate II in DCM E->F Use Intermediate II G Add 2,6-difluoroaniline and Pyridine F->G H Stir at Room Temp (4-6 h) G->H I Monitor by TLC H->I J Work-up and Purification I->J

References

Application Notes and Protocols for High-Throughput Screening of 5-Chloro-3H-triazolo[4,5-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Chloro-3H-triazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of the broader triazolopyridine class have shown potent inhibitory activity against a range of protein kinases, including Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks), which are critical nodes in signaling pathways implicated in cancer, inflammation, and autoimmune disorders.[1][2][3] High-throughput screening (HTS) of compound libraries based on this scaffold is a crucial step in the discovery of novel and selective modulators of these important drug targets.

These application notes provide detailed protocols for various HTS assays suitable for screening 5-Chloro-3H-triazolo[4,5-b]pyridine libraries against key kinase targets. The methodologies described include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays, which are robust, scalable, and widely used in drug discovery.[1][4][5][6]

Target Background: Kinase Signaling Pathways

Many triazolopyridine derivatives are known to target components of the JAK-STAT and PI3K signaling pathways. Understanding these pathways is essential for interpreting screening data and elucidating the mechanism of action of hit compounds.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling, playing a key role in the immune response and cell growth.[1] Dysregulation of this pathway is associated with various inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_stat cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation JAK->STAT pSTAT pSTAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Gene Target Gene Transcription pSTAT->Gene Binding to DNA Inhibitor 5-Chloro-3H-triazolo[4,5-b]pyridine Derivative Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a potential compound.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell survival, proliferation, and metabolism.[2] Aberrant activation of this pathway is a common feature in many types of cancer.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 5-Chloro-3H-triazolo[4,5-b]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Overview of the PI3K/AKT/mTOR signaling pathway targeted by inhibitors.

High-Throughput Screening Workflow

A typical HTS campaign for identifying inhibitors from a 5-Chloro-3H-triazolo[4,5-b]pyridine library involves several stages, from primary screening to hit confirmation and characterization.

HTS_Workflow Start Start: 5-Chloro-3H-triazolo[4,5-b]pyridine Library PrimaryScreen Primary HTS (e.g., FP, TR-FRET) Start->PrimaryScreen HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50) HitSelection->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Luminescence) DoseResponse->OrthogonalAssay Confirmed Hits SAR Structure-Activity Relationship (SAR) Analysis OrthogonalAssay->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

The following are detailed protocols for common HTS assays. Disclaimer: As specific HTS data for 5-Chloro-3H-triazolo[4,5-b]pyridine libraries is not publicly available, the following protocols are based on established methods for screening analogous triazolopyridine kinase inhibitors.

Protocol 1: Fluorescence Polarization (FP) Kinase Binding Assay

This assay measures the binding of a fluorescently labeled tracer to a kinase.[1][7] Inhibitors from the library will compete with the tracer for the kinase's ATP binding site, resulting in a decrease in the fluorescence polarization signal.

Materials:

  • Purified recombinant kinase (e.g., JAK1, PI3K)

  • Fluorescently labeled tracer (e.g., BODIPY-ATP or a custom-synthesized tracer)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • 5-Chloro-3H-triazolo[4,5-b]pyridine library compounds in DMSO

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound from the 5-Chloro-3H-triazolo[4,5-b]pyridine library into the wells of a 384-well plate using an acoustic dispenser. This will result in a final assay concentration of 10 µM (assuming a 5 µL final volume).

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a 2X tracer solution in Assay Buffer. The concentration should be at or below the Kd for its interaction with the kinase.

  • Assay Protocol:

    • Add 2.5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the 2X tracer solution to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein/BODIPY).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to high (no inhibitor) and low (no kinase) controls.

    • Hits are typically defined as compounds that exhibit inhibition greater than three standard deviations from the mean of the control wells.

Z'-Factor Determination: To assess the quality of the assay for HTS, the Z'-factor should be calculated using the formula: Z' = 1 - [(3σp + 3σn) / |μp - μn|], where σp and σn are the standard deviations and μp and μn are the means of the positive (no inhibition) and negative (maximal inhibition) controls, respectively.[6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This TR-FRET assay is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from a europium-labeled anti-tag antibody-bound kinase.[4][8][9]

Materials:

  • GST- or His-tagged purified recombinant kinase

  • LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody

  • Kinase Tracer (e.g., Tracer 236)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 5-Chloro-3H-triazolo[4,5-b]pyridine library compounds in DMSO

  • 384-well, low-volume microplates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Plating: Dispense 5 µL of 3X test compound dilutions into the assay plate.

  • Reagent Preparation:

    • Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A (e.g., 15 nM kinase and 6 nM Eu-anti-tag antibody).

    • Prepare a 3X tracer solution in 1X Kinase Buffer A (concentration is tracer-dependent, often near the Kd).

  • Assay Protocol:

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths after a delay time (e.g., 100 µs) following excitation (e.g., 340 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Determine the percent inhibition based on the emission ratio of the test compounds relative to controls.

    • Select hits based on a predefined inhibition threshold.

Protocol 3: ADP-Glo™ Kinase Assay (Luminescence)

This is a universal kinase assay that measures the amount of ADP produced during a kinase reaction.[5][10][11] The amount of ADP is proportional to kinase activity, and inhibitors will reduce the amount of ADP produced.

Materials:

  • Kinase, substrate (peptide or protein), and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 5-Chloro-3H-triazolo[4,5-b]pyridine library compounds in DMSO

  • 384-well, solid white microplates

  • Luminometer plate reader

Procedure:

  • Kinase Reaction:

    • Dispense 2.5 µL of 2X kinase/substrate solution in Kinase Reaction Buffer into the wells of a 384-well plate.

    • Add 50 nL of library compounds.

    • Add 2.5 µL of 2X ATP solution in Kinase Reaction Buffer to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition of kinase activity for each compound.

    • Select hits based on a statistically significant reduction in luminescence.

Data Presentation

Quantitative data from dose-response experiments should be compiled into structured tables for easy comparison of hit compounds.

Table 1: Representative Inhibitory Activity of Triazolopyridine Analogs against JAK Kinases

Compound ID Target Kinase Assay Type IC50 (nM)
Analog 1 JAK1 FP 50
Analog 2 JAK1 TR-FRET 75
Analog 3 JAK2 ADP-Glo 120
Filgotinib JAK1 Various 10-30

| Analog 4 | JAK3 | FP | >1000 |

Table 2: Representative Inhibitory Activity of Triazolopyridine Analogs against PI3K Isoforms

Compound ID Target Isoform Assay Type IC50 (nM)
Analog 5 PI3Kα ADP-Glo 15
Analog 6 PI3Kβ ADP-Glo 250
Analog 7 PI3Kδ AlphaScreen 5

| Analog 8 | PI3Kγ | AlphaScreen | 8 |

Note: The data presented in these tables are hypothetical and for illustrative purposes, based on activities of known triazolopyridine kinase inhibitors. Actual values will need to be determined experimentally for the 5-Chloro-3H-triazolo[4,5-b]pyridine library.

Conclusion

The protocols and workflows outlined in these application notes provide a comprehensive guide for conducting high-throughput screening of 5-Chloro-3H-triazolo[4,5-b]pyridine libraries to identify novel kinase inhibitors. By employing a combination of robust primary assays, orthogonal hit confirmation, and detailed characterization, researchers can efficiently identify and advance promising lead compounds for further development in the pursuit of new therapeutics for a variety of diseases. The provided diagrams of key signaling pathways and the HTS workflow offer a clear visual aid for understanding the biological context and the screening strategy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 5-Chloro-3H-triazolo[4,5-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when performing Suzuki coupling with 5-Chloro-3H-triazolo[4,5-b]pyridine.

Q1: Why is my Suzuki coupling reaction with 5-Chloro-3H-triazolo[4,5-b]pyridine resulting in low to no product yield?

A1: Low or no yield in the Suzuki coupling of 5-Chloro-3H-triazolo[4,5-b]pyridine is a common issue, often attributable to the challenging nature of this electron-deficient heteroaryl chloride. The primary factors to investigate are the catalyst system, reaction conditions, and potential catalyst inhibition.

Troubleshooting Steps:

  • Catalyst and Ligand Activity: The strong C-Cl bond in 5-Chloro-3H-triazolo[4,5-b]pyridine requires a highly active catalyst for the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Recommendation: Employ a more active catalytic system. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling heteroaryl chlorides. N-heterocyclic carbene (NHC) ligands also offer a powerful alternative. Second-generation precatalysts like SPhos Pd G2 are designed to generate the active catalytic species efficiently.

  • Base Selection: The base is critical for the transmetalation step, where it activates the boronic acid. The strength and solubility of the base can significantly impact the reaction outcome.

    • Recommendation: Screen a variety of bases. Strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful. If base solubility is an issue, consider a solvent system that can partially dissolve it (e.g., dioxane/water).

  • Solvent System: The solvent must be capable of dissolving the reactants and be compatible with the catalytic system.

    • Recommendation: A mixture of an organic solvent and water is frequently optimal. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. For boronic acids prone to decomposition, anhydrous conditions may be necessary.

  • Reaction Temperature: Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures can cause catalyst decomposition.

    • Recommendation: The optimal temperature is typically in the range of 80-120 °C. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Microwave irradiation can also be a valuable tool for accelerating the reaction and improving yields.[1]

  • Catalyst Poisoning: The nitrogen atoms in the triazolopyridine ring can coordinate with the palladium catalyst, leading to deactivation.

    • Recommendation: The use of bulky ligands helps to shield the palladium center and mitigate catalyst poisoning.

Q2: What are the most common side reactions, and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complicating purification.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
Protodeboronation Hydrolysis of the boronic acid to the corresponding arene, particularly problematic with heteroaryl boronic acids.1. Use Boronic Esters: Pinacol or MIDA boronate esters are more stable towards hydrolysis. 2. Anhydrous Conditions: Thoroughly dry all reagents and solvents. 3. Milder Base: If feasible, a weaker base like KF may reduce the rate of this side reaction.[2]
Dehalogenation Replacement of the chlorine atom on the starting material with a hydrogen atom.1. Avoid Hydride Sources: Ensure solvents (e.g., certain alcohols) are not a source of hydrides. 2. Optimize Reaction Time: Shorter reaction times can minimize this side reaction if the main reaction is fast enough.
Homocoupling The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen.1. Thorough Degassing: Ensure the reaction mixture is free of oxygen by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Use a Pd(0) Source: Starting with a Pd(0) precatalyst can reduce the amount of Pd(II) species that can promote homocoupling.[3]

Frequently Asked Questions (FAQs)

Q3: Which catalyst and ligand combination is the best starting point for the Suzuki coupling of 5-Chloro-3H-triazolo[4,5-b]pyridine?

A3: For challenging heteroaryl chlorides like 5-Chloro-3H-triazolo[4,5-b]pyridine, a highly active catalyst system is recommended. A robust starting point is a combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective with appropriate ligands.
Ligand SPhos or XPhosThese Buchwald ligands are known to be highly effective for the Suzuki coupling of heteroaryl chlorides due to their steric bulk and electron-donating properties, which promote the formation of the active monoligated palladium(0) species.[4]
Precatalyst SPhos Pd G2This second-generation precatalyst is air- and moisture-stable and efficiently generates the active catalyst under mild conditions.

Q4: How do I choose the optimal base and solvent for my reaction?

A4: The choice of base and solvent is interdependent and crucial for success.

Base and Solvent Selection Guidelines:

  • Bases: Strong inorganic bases are generally required. K₃PO₄ and Cs₂CO₃ are excellent starting points. The choice may depend on the specific boronic acid used and the presence of base-sensitive functional groups.

  • Solvents: A polar aprotic solvent is typically used, often in combination with water to aid in the dissolution of the base and facilitate the catalytic cycle.

    • 1,4-Dioxane/Water: A very common and effective solvent system.

    • Toluene/Water: Another good option, particularly for less polar substrates.

    • Anhydrous Solvents: If protodeboronation is a significant issue, consider using an anhydrous solvent like dioxane or THF with a soluble organic base or a finely powdered, anhydrous inorganic base.[5]

Q5: My reaction appears to stall before completion. What should I do?

A5: A stalled reaction can be due to several factors, including catalyst deactivation or insufficient reactivity.

Troubleshooting a Stalled Reaction:

  • Check for Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by oxygen contamination or high temperatures. Ensure rigorous degassing and consider if the reaction temperature is too high.

  • Increase Catalyst Loading: If the reaction is proceeding cleanly but is slow, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.

  • Re-evaluate the Ligand: If using a less active ligand, switching to a more robust one like SPhos or XPhos can often resolve the issue.[4]

  • Consider Microwave Heating: Microwave irradiation can often drive sluggish reactions to completion by providing rapid and efficient heating.[1]

Experimental Protocols

Below are detailed methodologies for performing a Suzuki coupling reaction with 5-Chloro-3H-triazolo[4,5-b]pyridine. These should be considered as starting points and may require optimization for your specific boronic acid.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a good starting point for most aryl and heteroaryl boronic acids.

ReagentAmount (equivalents)Molarity (mol%)
5-Chloro-3H-triazolo[4,5-b]pyridine1.0-
Boronic Acid1.2 - 1.5-
Pd(OAc)₂-2
SPhos-4
K₃PO₄2.0 - 3.0-
Solvent (Dioxane/Water 5:1)--

Procedure:

  • To an oven-dried reaction vessel, add 5-Chloro-3H-triazolo[4,5-b]pyridine, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Procedure for Boronic Acids Prone to Protodeboronation

This protocol utilizes a boronic ester and anhydrous conditions to minimize the risk of protodeboronation.

ReagentAmount (equivalents)Molarity (mol%)
5-Chloro-3H-triazolo[4,5-b]pyridine1.0-
Boronic Acid Pinacol Ester1.2 - 1.5-
SPhos Pd G2-2-4
K₃PO₄ (anhydrous, finely powdered)3.0-
Anhydrous 1,4-Dioxane--

Procedure:

  • In a glovebox or under a strong flow of inert gas, add 5-Chloro-3H-triazolo[4,5-b]pyridine, the boronic acid pinacol ester, SPhos Pd G2, and anhydrous, finely powdered K₃PO₄ to an oven-dried reaction vessel.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Visualizations

The following diagrams illustrate key concepts in the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-Cl(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration of Catalyst Product Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->catalyst_sol Yes temp Is the reaction temperature optimal? base->temp No base_sol Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->base_sol Yes degas Is the system properly degassed? temp->degas No temp_sol Increase temperature to 80-120 °C. Consider microwave irradiation. temp->temp_sol Yes degas_sol Degas solvents thoroughly. Maintain inert atmosphere. degas->degas_sol Yes success Reaction Optimized degas->success No catalyst_sol->base base_sol->temp temp_sol->degas degas_sol->success

Caption: A logical workflow for troubleshooting a low-yielding reaction.

References

Technical Support Center: Purification of 5-Chloro-3H-triazolo[4,5-b]pyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Chloro-3H-triazolo[4,5-b]pyridine via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 5-Chloro-3H-triazolo[4,5-b]pyridine, offering step-by-step solutions to improve purity and yield.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that 5-Chloro-3H-triazolo[4,5-b]pyridine has low solubility in the selected solvent. Based on the polarity of the molecule, consider the following steps:

  • Switch to a more polar solvent: For triazolopyridine derivatives, polar solvents tend to be more effective. If you are using a non-polar solvent like hexane or toluene, switch to a more polar option such as ethanol, methanol, or ethyl acetate. For highly insoluble compounds, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, although their high boiling points can make removal challenging.

  • Use a solvent mixture: A combination of solvents can fine-tune the solubility. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, can yield high-quality crystals. A mixture of ethanol and DMSO has been used for recrystallizing related compounds.[1]

Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a crystalline solid. This is often due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To address this:

  • Add more solvent: Increase the volume of the solvent to lower the saturation point of the solution.

  • Lower the cooling temperature: Cool the solution more slowly to allow for crystal nucleation to occur before the compound's melting point is reached.

  • Change the solvent system: Select a solvent with a lower boiling point.

  • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure 5-Chloro-3H-triazolo[4,5-b]pyridine to provide a nucleation site.

Q3: No crystals have formed even after the solution has cooled to room temperature. What is the next step?

A3: This is a common issue that can often be resolved with the following techniques:

  • Induce crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can initiate crystal growth.

  • Concentrate the solution: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

  • Use an anti-solvent: If the compound is dissolved in a "good" solvent, carefully add a "poor" solvent dropwise until turbidity is observed, then gently warm to clarify and cool slowly.

Q4: My final product has a low yield. How can I improve it?

A4: Low yield can result from several factors during the recrystallization process:

  • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve saturation.

  • Premature crystallization: Ensure the filtration of the hot solution is done quickly to prevent the product from crystallizing on the filter paper. Using a pre-heated funnel can mitigate this.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for the crystals to form completely. Cooling in an ice bath after the solution has reached room temperature can maximize the yield.

  • Loss during washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the recrystallization of 5-Chloro-3H-triazolo[4,5-b]pyridine?

A: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For the related compound, 1H-1,2,3-triazolo[4,5-b]pyridine, it exhibits moderate solubility in alcohols like ethanol and methanol at room temperature, with solubility increasing significantly with temperature.[2] It has limited solubility in non-polar solvents like hexane and toluene, and enhanced solubility in polar aprotic solvents such as DMSO and DMF.[2] Therefore, ethanol or methanol are good starting points for single-solvent recrystallization. For a mixed solvent system, dissolving in a minimal amount of hot DMSO or DMF followed by the addition of a less polar solvent like ethanol or water could be effective.

Q: How can I estimate the appropriate amount of solvent to use?

A: To determine the optimal solvent and volume, it is recommended to perform small-scale solubility tests. Place a small amount of the crude 5-Chloro-3H-triazolo[4,5-b]pyridine in a test tube and add the chosen solvent dropwise while heating. The goal is to find a solvent that completely dissolves the compound at its boiling point but allows for significant crystal formation upon cooling.

Q: What are the potential impurities in 5-Chloro-3H-triazolo[4,5-b]pyridine synthesis that I need to remove?

A: Potential impurities can include unreacted starting materials, byproducts from the synthetic route, and residual solvents. The nature of these impurities will depend on the specific synthetic pathway used to prepare the compound. Common purification challenges can arise from structurally similar byproducts.

Data Presentation

The following table summarizes the estimated solubility of 5-Chloro-3H-triazolo[4,5-b]pyridine in various solvents, based on data for the parent compound 1H-1,2,3-triazolo[4,5-b]pyridine.[2] This information can guide the selection of an appropriate recrystallization solvent.

SolventChemical FormulaBoiling Point (°C)Estimated Solubility at Room Temperature (25°C)Estimated Solubility at Elevated Temperature
EthanolC₂H₅OH78ModerateHigh
MethanolCH₃OH65ModerateHigh
Ethyl AcetateC₄H₈O₂77Low to ModerateModerate to High
HexaneC₆H₁₄69Very LowLow
TolueneC₇H₈111Very LowLow
WaterH₂O100LowModerate
Dimethyl Sulfoxide (DMSO)C₂H₆OS189HighVery High
N,N-Dimethylformamide (DMF)C₃H₇NO153HighVery High

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 5-Chloro-3H-triazolo[4,5-b]pyridine

  • Dissolution: Place the crude 5-Chloro-3H-triazolo[4,5-b]pyridine in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add the solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-warmed powder funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization of 5-Chloro-3H-triazolo[4,5-b]pyridine

  • Dissolution: Dissolve the crude 5-Chloro-3H-triazolo[4,5-b]pyridine in a minimal amount of a "good" solvent (e.g., hot DMSO or DMF).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or ethanol) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.

Mandatory Visualization

Recrystallization_Troubleshooting cluster_solutions1 Troubleshooting: Dissolution cluster_solutions2 Troubleshooting: Oiling Out cluster_solutions3 Troubleshooting: No Crystals start Start Recrystallization dissolution Dissolve Crude Product in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling Successful Dissolution no_dissolution Issue: Compound Not Dissolving dissolution->no_dissolution Failure crystals_form Crystals Form? cooling->crystals_form oiling_out Issue: 'Oiling Out' cooling->oiling_out Liquid Separation collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals Issue: No Crystals Formed crystals_form->no_crystals No solution1a Use More Polar Solvent no_dissolution->solution1a solution1b Use Solvent Mixture no_dissolution->solution1b solution2a Add More Solvent oiling_out->solution2a solution2b Cool Slowly oiling_out->solution2b solution2c Change Solvent oiling_out->solution2c solution3a Induce Crystallization (Scratch/Seed) no_crystals->solution3a solution3b Concentrate Solution no_crystals->solution3b solution3c Cool to Lower Temp no_crystals->solution3c solution1a->dissolution solution1b->dissolution solution2a->cooling solution2b->cooling solution2c->dissolution solution3a->crystals_form solution3b->cooling solution3c->crystals_form

Caption: Troubleshooting workflow for the recrystallization of 5-Chloro-3H-triazolo[4,5-b]pyridine.

References

Technical Support Center: Synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yield, during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Chloro-3H-triazolo[4,5-b]pyridine?

The most prevalent and direct method for synthesizing 5-Chloro-3H-triazolo[4,5-b]pyridine is through the diazotization of 2,3-diamino-5-chloropyridine. This reaction involves treating the diamine precursor with a diazotizing agent, typically sodium nitrite, in an acidic medium to facilitate the formation of the triazole ring.

Q2: I am experiencing a significantly low yield. What are the potential causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete Diazotization: The reaction may not be going to completion, leaving unreacted 2,3-diamino-5-chloropyridine.

  • Side Reactions: The highly reactive diazonium salt intermediate can undergo side reactions, such as the formation of phenols or other byproducts, if not immediately and correctly cyclized.

  • Degradation of Product: The target compound may be sensitive to the reaction or workup conditions, leading to degradation.

  • Suboptimal Reaction Conditions: Factors such as temperature, pH, and solvent system play a critical role in the efficiency of the reaction. For instance, using a strong acid like HCl can sometimes lead to lower yields compared to a milder acidic medium like acetic acid.[1][2]

  • Purity of Starting Material: The purity of the 2,3-diamino-5-chloropyridine is crucial. Impurities can interfere with the diazotization process.

Q3: How can I improve the yield of my reaction?

Yield improvement can often be achieved by optimizing the reaction conditions. A key study on a similar triazolo-pyridine synthesis demonstrated a significant yield increase from 30% to 70% by switching the solvent system from 5 M HCl to a 1:1 mixture of acetic acid and water.[1][2] We recommend exploring similar adjustments. Careful control of the reaction temperature, typically at or below 5°C during the addition of sodium nitrite, is also critical to minimize side reactions.

Q4: What is the best way to purify the final product?

Purification of 5-Chloro-3H-triazolo[4,5-b]pyridine typically involves standard techniques. After the reaction workup, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1][2] The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield (< 30%) Suboptimal Acidic Medium: Strong acids like HCl may promote side reactions or product degradation.Switch to a milder acidic medium. A 1:1 mixture of acetic acid and water has been shown to significantly improve yields in similar syntheses.[1][2]
Incomplete Reaction: The diazotization may not be proceeding to completion.Ensure slow, dropwise addition of the sodium nitrite solution while maintaining a low temperature (0-5°C) to allow for complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
Temperature Control Issues: The diazonium salt intermediate is unstable at higher temperatures.Maintain strict temperature control throughout the addition of sodium nitrite and for a period thereafter. Use an ice-salt bath to ensure the temperature stays below 5°C.[4]
Presence of Multiple Spots on TLC Formation of Byproducts: The diazonium intermediate may be reacting with the solvent or other species to form impurities.Optimize the reaction conditions as described above. Ensure the purity of the starting 2,3-diamino-5-chloropyridine.
Product Degradation: The workup procedure may be too harsh.Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid excessive heat during solvent evaporation.
Difficulty in Isolating the Product Product is soluble in the reaction mixture. After reaction completion and neutralization, if the product does not precipitate, perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[3]
Formation of a Tar-like Substance This often indicates significant decomposition. Re-evaluate the entire procedure, paying close attention to temperature control and the rate of addition of reagents.

Data on Yield Optimization

The following table summarizes the impact of the reaction medium on the yield of a structurally related triazolo-pyridine synthesis, which provides a strong basis for optimizing the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine.

Reaction Medium Sodium Nitrite (Equivalents) Yield Reference
5 M HCl / H₂O2.030%[2]
CH₃COOH / H₂O (1:1)1.570%[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2,3-diamino-5-chloropyridine (Precursor)

This protocol is adapted from established methods for the synthesis of diaminopyridines.[5]

  • Reduction of 2-amino-5-chloro-3-nitropyridine:

    • In a round-bottom flask, suspend 2-amino-5-chloro-3-nitropyridine in a suitable solvent such as ethanol.

    • Add a reducing agent, for example, iron powder in the presence of a small amount of hydrochloric acid or catalytic hydrogenation with Pd/C.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • After completion, filter the hot reaction mixture to remove the catalyst or iron residues.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization to obtain 2,3-diamino-5-chloropyridine.

Protocol 2: Optimized Synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine

This optimized protocol is based on findings that demonstrate significantly improved yields.[1][2]

  • Dissolution of Starting Material:

    • In a round-bottom flask, dissolve 2,3-diamino-5-chloropyridine in a 1:1 mixture of acetic acid and water.

    • Cool the solution to 0-5°C using an ice-salt bath.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.5 equivalents) in water.

    • Add the sodium nitrite solution dropwise to the cooled solution of the diamine, ensuring the temperature does not exceed 5°C.

    • Stir the reaction mixture at 0-5°C for 2 hours.

  • Workup and Isolation:

    • Monitor the reaction completion by TLC.

    • Once complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the product with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the final product, 5-Chloro-3H-triazolo[4,5-b]pyridine.

Visualizations

Experimental Workflow

G cluster_precursor Precursor Synthesis cluster_main Main Synthesis A 2-Amino-5-chloro-3-nitropyridine B Reduction (e.g., Fe/HCl or H2, Pd/C) A->B C 2,3-Diamino-5-chloropyridine B->C D Dissolve in CH3COOH/H2O (1:1) C->D E Cool to 0-5°C D->E F Add NaNO2 (aq) dropwise E->F G Stir for 2h at 0-5°C F->G H Workup & Purification G->H I 5-Chloro-3H-triazolo[4,5-b]pyridine H->I

Caption: Workflow for the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 What is the reaction medium? Start->Q1 A1_HCl Using Strong Acid (e.g., HCl) Q1->A1_HCl A1_AcOH Using Acetic Acid Q1->A1_AcOH S1 Switch to CH3COOH/H2O (1:1) A1_HCl->S1 End Yield should improve S1->End Q2 Is temperature strictly controlled at 0-5°C? A1_AcOH->Q2 A2_No No Q2->A2_No A2_Yes Yes Q2->A2_Yes S2 Use ice-salt bath and monitor temperature A2_No->S2 S2->End Q3 Is NaNO2 added slowly and dropwise? A2_Yes->Q3 A3_No No Q3->A3_No A3_Yes Yes Q3->A3_Yes S3 Ensure slow, dropwise addition A3_No->S3 S3->End A3_Yes->End

References

Technical Support Center: Synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary synthetic route for 5-Chloro-3H-triazolo[4,5-b]pyridine?

A1: The most common and direct synthesis route involves the diazotization of 5-chloro-2,3-diaminopyridine with a diazotizing agent, typically sodium nitrite, in an acidic medium. The resulting unstable diazonium salt undergoes intramolecular cyclization to form the desired triazole ring.

Q2: I am getting a significant amount of a water-soluble byproduct that is difficult to separate. What could it be?

A2: A likely water-soluble byproduct is 5-chloropyridine-2,3-diol . This is formed by the hydrolysis of the diazonium salt intermediate, a common side reaction in diazotization processes, especially if the reaction temperature is not well-controlled or if there is an excess of water present.

Q3: My reaction is incomplete, and I have a mixture of the starting material and the product. How can I optimize the reaction?

A3: Incomplete conversion of the starting material, 5-chloro-2,3-diaminopyridine, can be due to several factors:

  • Insufficient diazotizing agent: Ensure that at least one equivalent of sodium nitrite is used. A slight excess may be beneficial, but a large excess can lead to other side reactions.

  • Inadequate acidity: The reaction requires a sufficiently acidic medium to generate the active diazotizing species (nitrous acid). Ensure the pH is low enough for the reaction to proceed.

  • Low reaction temperature: While low temperatures are necessary to stabilize the diazonium salt, a temperature that is too low can slow down the reaction rate. Careful optimization of the temperature profile is crucial.

Q4: I am observing an unexpected isomer of the product in my analysis. Is this common?

A4: The formation of isomeric byproducts in the synthesis of triazolopyridines is possible. In the case of 5-Chloro-3H-triazolo[4,5-b]pyridine, tautomerization can lead to the presence of 5-chloro-1H-[1][2][3]triazolo[4,5-b]pyridine and 5-chloro-2H-[1][2][3]triazolo[4,5-b]pyridine.[4] These isomers may be difficult to distinguish without careful spectroscopic analysis.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of the starting material (5-chloro-2,3-diaminopyridine) and the formation of the product. A suitable eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The spots can be visualized under UV light. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can provide quantitative information on the product and byproduct formation.

Byproduct Identification and Characterization

The following table summarizes the key compounds involved in the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine and its potential byproducts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
5-Chloro-3H-triazolo[4,5-b]pyridine C₅H₃ClN₄154.56¹H NMR: Aromatic protons in the pyridine ring. ¹³C NMR: Distinct signals for the pyridine and triazole ring carbons. MS (ESI+): [M+H]⁺ at m/z 155.
5-chloro-2,3-diaminopyridine (Starting Material)C₅H₆ClN₃143.58¹H NMR: Characteristic signals for the aromatic protons and the two amino groups. MS (ESI+): [M+H]⁺ at m/z 144.
5-chloropyridine-2,3-diol (Byproduct)C₅H₄ClNO₂145.54¹H NMR: Aromatic protons and two hydroxyl protons (may exchange with D₂O). MS (ESI+): [M+H]⁺ at m/z 146. Highly soluble in aqueous media.
Isomeric Triazolopyridines (Byproducts)C₅H₃ClN₄154.56¹H and ¹³C NMR: Similar to the main product but with slight shifts in the positions of the aromatic protons and carbons due to the different position of the proton on the triazole ring. MS (ESI+): [M+H]⁺ at m/z 155.

Experimental Protocols

Synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 5-chloro-2,3-diaminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Deionized water

  • Ice

Procedure:

  • Dissolve 5-chloro-2,3-diaminopyridine in a suitable acidic aqueous solution (e.g., dilute HCl or acetic acid) in a reaction vessel.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled solution of 5-chloro-2,3-diaminopyridine, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours) to allow for complete diazotization and cyclization.

  • Monitor the reaction progress by TLC or HPLC-MS.

  • Upon completion, the product may precipitate from the reaction mixture. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Analytical Methods for Reaction Monitoring and Product Characterization
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: Hexane:Ethyl Acetate (e.g., 1:1 or 2:1 v/v, may require optimization)

    • Visualization: UV light (254 nm)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid.

    • Detection: UV detector (e.g., at 254 nm) and a mass spectrometer with electrospray ionization (ESI) in positive mode. This will allow for the detection of the [M+H]⁺ ions of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the structure of the final product and identify any impurities.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Desired Product cluster_byproduct Potential Byproduct 5-chloro-2,3-diaminopyridine 5-chloro-2,3-diaminopyridine Diazonium_Salt Diazonium Salt Intermediate 5-chloro-2,3-diaminopyridine->Diazonium_Salt Diazotization NaNO2 NaNO2 H+ H+ Product 5-Chloro-3H-triazolo[4,5-b]pyridine Diazonium_Salt->Product Intramolecular Cyclization Byproduct 5-chloropyridine-2,3-diol Diazonium_Salt->Byproduct Hydrolysis Analytical_Workflow Reaction_Mixture Reaction Mixture TLC TLC Monitoring Reaction_Mixture->TLC Workup Reaction Workup & Crude Product Isolation Reaction_Mixture->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization HPLC_MS HPLC-MS Analysis Characterization->HPLC_MS NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Pure_Product Pure Product Characterization->Pure_Product

References

Stability and degradation of 5-Chloro-3H-triazolo[4,5-b]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 5-Chloro-3H-triazolo[4,5-b]pyridine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is 5-Chloro-3H-triazolo[4,5-b]pyridine and why is its stability under acidic conditions important?

A1: 5-Chloro-3H-triazolo[4,5-b]pyridine is a heterocyclic compound. Its stability under acidic conditions is a critical parameter, particularly in drug development, as it can influence the compound's shelf-life, formulation, and behavior in the acidic environment of the stomach. Forced degradation studies, including acidic stress testing, are regulatory requirements to understand the degradation pathways and establish the stability-indicating nature of analytical methods.[1][2][3][4]

Q2: What are the typical conditions for conducting an acid-forced degradation study on this compound?

A2: Standard guidelines suggest using mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically in the concentration range of 0.1 M to 1.0 M.[2][5] The study can be initiated at room temperature. If no degradation is observed, the temperature can be elevated, for instance, to 50-60°C, to accelerate the degradation process.[5]

Q3: What are the potential degradation products of 5-Chloro-3H-triazolo[4,5-b]pyridine under acidic conditions?

Q4: How can I analyze the degradation of 5-Chloro-3H-triazolo[4,5-b]pyridine and its products?

A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used and effective technique for separating the parent compound from its degradation products.[6] Using a photodiode array (PDA) detector can help in assessing peak purity. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice as it provides molecular weight information, which is crucial for structure elucidation.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed after treatment with 0.1 M HCl at room temperature. The compound is stable under these conditions.Increase the acid concentration (e.g., to 1.0 M HCl) or elevate the temperature (e.g., to 60°C). Extend the duration of the study.[5]
Too much degradation (>20%) is observed, making it difficult to quantify the primary degradants. The stress conditions are too harsh.Reduce the acid concentration, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to adequately study the degradation profile.
Poor separation between the parent peak and degradation product peaks in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier or its ratio with the aqueous phase), adjust the pH of the mobile phase, or try a different column chemistry.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore). Co-elution of peaks. The response factor of the degradant is significantly different from the parent compound.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. Re-evaluate the peak purity of all chromatographic peaks. If possible, isolate the major degradants and determine their relative response factors.

Data Presentation

The following tables are templates for presenting quantitative data from an acidic degradation study.

Table 1: Summary of Acidic Stress Conditions

Parameter Condition 1 Condition 2 Condition 3
Acid Type 0.1 M HCl1.0 M HCl0.5 M H₂SO₄
Temperature (°C) 256060
Time Points (hours) 0, 2, 4, 8, 240, 1, 2, 4, 80, 1, 2, 4, 8

Table 2: HPLC Analysis of Degradation Samples

Time Point (hours) Peak Area of Parent Compound % Assay of Parent Compound Peak Area of Degradant 1 % Area of Degradant 1 Total Degradation (%) Mass Balance (%)
0
2
4
8
24

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 5-Chloro-3H-triazolo[4,5-b]pyridine in a suitable co-solvent (e.g., acetonitrile or methanol) if it has low aqueous solubility, and then dilute with water to a final concentration of approximately 1 mg/mL.

  • Stress Sample Preparation: Transfer a known volume of the stock solution into separate vials. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Control Sample Preparation: Prepare a control sample by adding an equal volume of water instead of the acid solution.

  • Incubation: Keep the stress and control samples at the desired temperature (e.g., 60°C) in a calibrated oven or water bath.

  • Sampling: Withdraw aliquots from the stress and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization and Dilution: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction. Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Wavelength: To be determined based on the UV spectrum of the parent compound.

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress Prepare Stress Sample (with 0.1 M HCl) stock->stress control Prepare Control Sample (with Water) stock->control incubate Incubate at 60°C stress->incubate control->incubate sample Sample at 0, 2, 4, 8, 24h incubate->sample neutralize Neutralize with NaOH sample->neutralize hplc Analyze by HPLC neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms

Caption: Experimental workflow for acidic forced degradation study.

degradation_pathway parent 5-Chloro-3H-triazolo[4,5-b]pyridine intermediate Protonated Intermediate parent->intermediate H⁺ (Acidic Condition) product Hypothetical Degradation Product (e.g., Substituted aminopyridine) intermediate->product H₂O, Ring Opening

Caption: Hypothetical degradation pathway under acidic conditions.

References

Technical Support Center: Column Chromatography of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of triazolopyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying triazolopyridine compounds?

A1: Silica gel is the most widely used stationary phase for the column chromatography of triazolopyridine derivatives.[1][2] Its slightly acidic nature and high resolving power make it suitable for a broad range of these compounds.[3] For particularly basic or acid-sensitive triazolopyridines, alternative stationary phases like neutral or basic alumina, or deactivated silica gel may be more appropriate to prevent peak tailing or degradation.[4][5]

Q2: How do I select an appropriate mobile phase (eluent) for my triazolopyridine compound?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a Thin Layer Chromatography (TLC) plate to ensure good separation.[6] Start by testing various solvent systems of differing polarities. Common systems for triazolopyridines include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1][7] For more polar triazolopyridines, solvent systems like dichloromethane/methanol may be necessary.[8]

Q3: My triazolopyridine compound is showing significant peak tailing. What causes this and how can I fix it?

A3: Peak tailing is a common issue for nitrogen-containing heterocyclic compounds like triazolopyridines.[6] It is often caused by the interaction of the basic nitrogen atoms in the molecule with acidic silanol groups on the surface of the silica gel.[6] To resolve this, add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or ammonia solution, to your mobile phase.[6] This additive will neutralize the acidic sites on the silica, leading to more symmetrical peaks.

Q4: What should I do if my highly polar triazolopyridine compound does not move from the baseline on a silica TLC plate?

A4: If your compound remains at the baseline (Rf = 0) even with highly polar mobile phases like 100% ethyl acetate or dichloromethane/methanol mixtures, it indicates very strong interaction with the silica gel.[4] In this case, you should consider using reversed-phase chromatography.[4][9] For reversed-phase separation, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., mixtures of water and acetonitrile or methanol).[10][11]

Q5: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A5: You can check for compound stability by running a two-dimensional (2D) TLC.[4][6] Spot your compound in one corner of a square TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[6] If the compound is stable, the spot will remain on the diagonal; degradation products will appear as new spots off the diagonal.[6] If decomposition occurs, consider using a more inert stationary phase like deactivated silica gel or alumina, or switch to a different purification technique altogether.[4]

Troubleshooting Guides

Issue: Poor Separation and Co-elution

Q: My triazolopyridine product is co-eluting with an impurity, even though they have different Rf values on TLC. What's happening?

A: This can occur for several reasons. You may be overloading the column, which diminishes its resolving power. Alternatively, the solvent system that works for TLC may not translate perfectly to column chromatography.

Solutions:

  • Reduce Sample Load: Ensure you are not exceeding the column's capacity. As a general rule, use a sample-to-silica ratio of 1:30 to 1:100 by weight for difficult separations.

  • Optimize Mobile Phase: A shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Try testing different solvent combinations on TLC to maximize the difference in Rf values (ΔRf).

  • Change Stationary Phase: If optimizing the mobile phase doesn't work, the impurity may have similar interactions with silica as your product. Switching to a different stationary phase, such as alumina or a bonded phase (e.g., cyano, phenyl), can alter the selectivity of the separation.[6]

Issue: Low or No Recovery of Compound

Q: I ran my column, but I can't find my compound in any of the fractions. Where did it go?

A: This frustrating situation usually points to one of two possibilities: your compound either eluted very quickly in the solvent front or it remains irreversibly adsorbed to the stationary phase.

Solutions:

  • Check the First Fractions: Concentrate the very first fractions collected and analyze them by TLC. Highly non-polar compounds or those loaded in a solvent significantly stronger than the mobile phase can elute immediately.[4]

  • Use a Stronger Eluent: If your compound is very polar, it may be stuck to the top of the column.[4] Try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane, to elute strongly retained compounds.

  • Test for Irreversible Adsorption/Decomposition: Your compound may have decomposed or be irreversibly bound to the silica.[4] To test this, take a small amount of the silica from the top of the column, suspend it in a very polar solvent like methanol, stir, filter, and analyze the filtrate by TLC. If the compound is detected, it indicates strong adsorption. If not, decomposition is likely. In such cases, using deactivated silica or alumina is recommended for future attempts.[4]

Issue: Compound Precipitation During Purification

Q: My product crystallized in the column or tubing during the run. How can I prevent this?

A: Precipitation occurs when the compound's solubility in the mobile phase is lower than its concentration as it becomes purified and concentrated into a narrow band.[12]

Solutions:

  • Use a Co-solvent: Add a small amount of a "stronger" solvent in which your compound is highly soluble to your mobile phase throughout the run.[12] This can keep the compound in solution even as it separates from impurities.

  • Dry Loading: Adsorbing your crude material onto a small amount of silica gel and loading it onto the column as a dry powder can be a better alternative to liquid loading, especially for compounds with limited solubility in the initial mobile phase.[13]

  • Run a Wider Column: Using a column with a larger diameter can reduce the concentration of the compound band, potentially keeping it below its solubility limit.

Experimental Protocols

General Protocol for Flash Column Chromatography of a Triazolopyridine Derivative

This protocol outlines a standard procedure for purifying a moderately polar triazolopyridine compound using silica gel.

1. Mobile Phase Selection:

  • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides an Rf value of ~0.3 for the target compound.
  • If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the chosen solvent system.

2. Column Packing (Slurry Method):

  • Select a column of appropriate size for the amount of crude material.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
  • Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.
  • Add a protective layer of sand on top of the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or another suitable solvent.[13] Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica bed.[13]
  • Dry Loading (for less soluble compounds): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely to obtain a free-flowing powder.[13] Carefully add this powder to the top of the prepared column.[13]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand and silica.
  • Apply pressure (if using flash chromatography) and begin collecting fractions.
  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your established protocol. A sudden increase in polarity can sometimes help elute compounds that are tailing.[4]

5. Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified triazolopyridine compound.

Data Presentation

Table 1: Common Mobile Phase Systems for Triazolopyridine Chromatography

Compound PolarityStationary PhaseCommon Mobile Phase Systems (v/v)Notes
Non-polar to Mid-polarSilica GelHexanes / Ethyl Acetate (9:1 to 1:1)A standard starting point for many organic compounds. Good for less polar triazolopyridines.
Mid-polar to PolarSilica GelDichloromethane / Methanol (99:1 to 9:1)Effective for more polar derivatives. Methanol significantly increases eluting power.
Basic CompoundsSilica GelAdd 0.1-1% Triethylamine (TEA) to the chosen systemTEA is a competing base that masks acidic silanol sites on silica, preventing peak tailing of basic compounds like pyridines.[6]
Acid-sensitiveAlumina (Neutral)Hexanes / Ethyl Acetate or Dichloromethane / Ethyl AcetateAlumina is a good alternative to silica for compounds that may degrade under acidic conditions.[4]
Very PolarReversed-Phase C18Water / Acetonitrile or Water / Methanol (with 0.1% Formic Acid)For highly polar triazolopyridines that are not retained on silica.[10] Formic acid is often added to improve peak shape for MS compatibility.[10]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key decision-making processes in troubleshooting column chromatography.

G start_end start_end process process decision decision issue issue solution solution start Start: Crude Triazolopyridine Mixture run_tlc 1. Run TLC with Test Solvents start->run_tlc assess_sep Good Separation? (Rf ≈ 0.3, ΔRf > 0.1) run_tlc->assess_sep no_elution_issue Compound Stuck run_tlc->no_elution_issue Rf = 0 in polar solvent tailing Peak Tailing? assess_sep->tailing  Yes poor_sep_issue Poor Separation assess_sep->poor_sep_issue No pack_column 2. Pack Column & Run Chromatography tailing->pack_column No tailing_issue Tailing Observed tailing->tailing_issue Yes analyze 3. Analyze Fractions by TLC pack_column->analyze combine 4. Combine Pure Fractions analyze->combine end_node End: Purified Product combine->end_node optimize_solvent Optimize Mobile Phase (Try different solvents/ratios) poor_sep_issue->optimize_solvent add_tea Add 0.5% TEA to Mobile Phase tailing_issue->add_tea use_rp Switch to Reversed-Phase or use stronger eluent no_elution_issue->use_rp optimize_solvent->run_tlc add_tea->run_tlc G cluster_0 Normal-Phase Chromatography (e.g., Silica Gel) cluster_1 Reversed-Phase Chromatography (e.g., C18) phase phase polarity polarity interaction interaction result result np_sp Stationary Phase: Polar (Silica) np_mp Mobile Phase: Non-Polar (e.g., Hexane) np_polar_compound Polar Compound (e.g., Hydroxylated Triazolopyridine) np_polar_int Strong Interaction with Stationary Phase np_polar_compound->np_polar_int np_nonpolar_compound Non-Polar Compound (e.g., Alkylated Triazolopyridine) np_nonpolar_int Weak Interaction with Stationary Phase np_nonpolar_compound->np_nonpolar_int np_result {Elution Order | {Non-Polar Elutes First (High Rf) | Polar Elutes Last (Low Rf)}} np_polar_int->np_result np_nonpolar_int->np_result rp_sp Stationary Phase: Non-Polar (C18) rp_mp Mobile Phase: Polar (e.g., Water/ACN) rp_polar_compound Polar Compound rp_polar_int Weak Interaction with Stationary Phase rp_polar_compound->rp_polar_int rp_nonpolar_compound Non-Polar Compound rp_nonpolar_int Strong Interaction with Stationary Phase rp_nonpolar_compound->rp_nonpolar_int rp_result {Elution Order | {Polar Elutes First (Low Retention) | Non-Polar Elutes Last (High Retention)}} rp_polar_int->rp_result rp_nonpolar_int->rp_result

References

Technical Support Center: 5-Chloro-3H-triazolo[4,5-b]pyridine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Chloro-3H-triazolo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Chloro-3H-triazolo[4,5-b]pyridine?

A1: The most probable and widely utilized synthetic route involves the diazotization of a suitable aminopyridine precursor, followed by intramolecular cyclization. A common starting material is 2,3-diamino-5-chloropyridine, which upon treatment with a diazotizing agent like sodium nitrite under acidic conditions, yields the target molecule.

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The key safety concern is the handling of diazonium salt intermediates, which can be thermally unstable and potentially explosive, especially if isolated.[1][2] Diazotization reactions are often exothermic and require strict temperature control to prevent runaway reactions.[3]

Q3: How does the impurity profile typically change upon scale-up?

A3: On a larger scale, localized overheating or inefficient mixing can lead to the formation of side products, such as triazene compounds from the reaction of the diazonium salt with unreacted amine. Incomplete diazotization can also leave residual starting material, complicating purification.

Q4: What are the recommended purification methods for 5-Chloro-3H-triazolo[4,5-b]pyridine at an industrial scale?

A4: Given the polar nature of the triazolopyridine ring system, purification can be challenging. At an industrial scale, crystallization is often the preferred method due to its cost-effectiveness and efficiency. Slurrying the crude product in a suitable solvent system to remove impurities is also a common practice. For highly impure material, column chromatography using a suitable stationary phase may be necessary, although this is less common for large quantities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the 5-Chloro-3H-triazolo[4,5-b]pyridine synthesis.

Problem 1: Low Yield or Incomplete Reaction
Possible Cause Troubleshooting Step
Inefficient Diazotization - Ensure slow, controlled addition of the diazotizing agent (e.g., sodium nitrite solution) to maintain the reaction temperature between 0-5 °C.[3] - Verify the quality and stoichiometry of the diazotizing agent and the acid. - Check the pH of the reaction mixture to ensure it remains acidic throughout the addition.
Poor Mixing - On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture. Consider using an overhead stirrer with appropriate impeller design for efficient mixing in large reactors.
Premature Decomposition of Diazonium Salt - Strictly maintain the low-temperature profile of the reaction. Any temperature spikes can lead to the degradation of the unstable diazonium intermediate.
Problem 2: Product Purity Issues
Possible Cause Troubleshooting Step
Formation of Azo Impurities - This is often due to localized high concentrations of the diazonium salt reacting with the starting amine. Improve the subsurface addition of the diazotizing agent to ensure rapid dispersion.
Residual Starting Material - Monitor the reaction for completion using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction has stalled, a small additional charge of the diazotizing agent may be considered, with extreme caution regarding the exotherm.
Discoloration of the Final Product - Discoloration can result from trace impurities. Consider a charcoal treatment of the product solution before crystallization or a final recrystallization from a suitable solvent system.
Problem 3: Difficult Product Isolation and Purification
Possible Cause Troubleshooting Step
Fine Particle Size or Oiling Out During Crystallization - Optimize the cooling profile during crystallization. A slower cooling rate can promote the formation of larger, more easily filterable crystals. - Experiment with different anti-solvents or solvent ratios to improve the crystallization process.
Poor Separation During Filtration - Ensure the correct filter medium is used for the particle size of the product. - For slow-filtering solids, consider using a pressure filter or centrifuge for more efficient solid-liquid separation.

Data Presentation

The following tables provide illustrative data for the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine at different scales. Note: This data is representative and may vary based on specific experimental conditions.

Table 1: Reaction Parameters at Different Scales

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (50 kg)
Starting Material (2,3-diamino-5-chloropyridine) 10 g1 kg50 kg
Sodium Nitrite 1.1 eq1.1 eq1.05 eq
Acid (e.g., HCl) 3.0 eq3.0 eq2.8 eq
Reaction Temperature 0-5 °C0-5 °C0-3 °C
Addition Time of NaNO₂ 30 min2 hours4-6 hours
Reaction Time 1 hour2 hours3-4 hours

Table 2: Yield and Purity Comparison

Scale Typical Yield Range Typical Purity (by HPLC) Key Impurities
Lab Scale 85-95%>99%Unreacted starting material (<0.5%)
Pilot Scale 80-90%98-99%Unreacted starting material (<1%), Azo-dimer (<0.5%)
Production Scale 75-85%>97%Unreacted starting material (1-2%), Azo-dimer (0.5-1%)

Experimental Protocols

Lab-Scale Synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine

Materials:

  • 2,3-diamino-5-chloropyridine (1.0 eq)

  • Concentrated Hydrochloric Acid (3.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2,3-diamino-5-chloropyridine in deionized water.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid, maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in deionized water and place it in the addition funnel.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Monitor the reaction for completion by TLC or HPLC.

  • Filter the resulting solid product and wash with cold deionized water.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Mandatory Visualizations

Reaction_Pathway 2,3-diamino-5-chloropyridine 2,3-diamino-5-chloropyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2,3-diamino-5-chloropyridine->Diazonium Salt Intermediate NaNO2, HCl 0-5 °C 5-Chloro-3H-triazolo[4,5-b]pyridine 5-Chloro-3H-triazolo[4,5-b]pyridine Diazonium Salt Intermediate->5-Chloro-3H-triazolo[4,5-b]pyridine Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Charge Reactor Charge Reactor with 2,3-diamino-5-chloropyridine and Water Cooling Cool to 0-5 °C Charge Reactor->Cooling Acid Addition Add HCl Cooling->Acid Addition NaNO2 Addition Slowly Add NaNO2 Solution Acid Addition->NaNO2 Addition Stirring Stir at 0-5 °C NaNO2 Addition->Stirring Monitoring Monitor Reaction (TLC/HPLC) Stirring->Monitoring Filtration Filter Product Monitoring->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry Under Vacuum Washing->Drying Troubleshooting_Guide Start Low Yield or Purity Issue? Check_Temp Check Temperature Logs for Spikes Start->Check_Temp Check_Addition Review Reagent Addition Rate Start->Check_Addition Check_Mixing Evaluate Agitator Performance Start->Check_Mixing Impurity_Analysis Analyze Impurity Profile (HPLC/MS) Start->Impurity_Analysis Temp_High Exotherm Occurred (Decomposition) Check_Temp->Temp_High Yes Addition_Fast Localized Hotspots (Side Reactions) Check_Addition->Addition_Fast Too Fast Mixing_Poor Incomplete Reaction (Low Yield) Check_Mixing->Mixing_Poor Poor Azo_Impurity Azo-Dimer Detected (Improve Dispersion) Impurity_Analysis->Azo_Impurity Azo Present

References

Managing reaction exotherms in the synthesis of triazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triazolopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms and troubleshooting common issues encountered during the synthesis of triazolopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common exothermic steps in triazolopyridine synthesis?

A1: Several steps in triazolopyridine synthesis can be significantly exothermic. Key examples include:

  • Oxidative Cyclization: The use of strong oxidizing agents to form the triazole ring can be highly exothermic. For instance, the oxidative cyclization of 2-pyridylhydrazones using N-chlorosuccinimide (NCS) is known to be a highly exothermic reaction that requires careful temperature control.

  • Dehydrative Cyclization: Reagents like phosphorus oxychloride (POCl₃), often used for dehydrative cyclization of hydrazides, can lead to highly exothermic reactions. These reactions need to be managed carefully to prevent temperature spikes.

  • Diazotization Reactions: In synthetic routes that involve the formation of a diazonium salt from an amino-substituted pyridine, the diazotization step is typically highly exothermic and requires strict temperature control, usually between 0-5 °C, to ensure the stability of the diazonium intermediate and prevent runaway reactions.[1][2][3]

Q2: How does poor exotherm control affect the outcome of my triazolopyridine synthesis?

A2: Inadequate management of reaction exotherms can lead to several undesirable outcomes:

  • Reduced Yield and Purity: Temperature spikes can promote the formation of side products and impurities, leading to a lower yield of the desired triazolopyridine and complicating purification.

  • Safety Hazards: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. This poses a significant safety risk, especially during scale-up, and can result in equipment failure or explosions.

  • Decomposition of Reagents and Products: Many reagents and the resulting triazolopyridine products can be thermally sensitive. Excessive heat can lead to their decomposition, further reducing the yield and purity.

Q3: What are the key principles for managing reaction exotherms during scale-up?

A3: Safely scaling up exothermic reactions requires careful consideration of heat transfer dynamics. Key principles include:

  • Controlled Reagent Addition: Employing a semi-batch process where one or more reagents are added at a controlled rate is crucial. This allows the cooling system to effectively remove the heat generated as the reaction proceeds.

  • Adequate Cooling Capacity: Ensure that the reactor's cooling system is capable of handling the total heat output of the reaction. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.

  • Monitoring and Automation: Implement robust monitoring of the reaction temperature and consider automated systems that can adjust reagent addition rates or trigger emergency cooling in response to temperature deviations.

Troubleshooting Guides

Issue 1: Low Yield and High Impurity Profile in Oxidative Cyclization

Symptom Possible Cause Troubleshooting Steps
Low yield of the desired triazolopyridine with multiple unidentified spots on TLC/LC-MS.Poor Exotherm Control: A rapid temperature increase during the addition of the oxidizing agent (e.g., NCS) can lead to the formation of side products and degradation of the desired product.1. Lower the Reaction Temperature: Conduct the addition of the oxidizing agent at a lower temperature (e.g., 0 °C). 2. Slow, Portion-wise Addition: Add the oxidizing agent in small portions over a longer period to allow for efficient heat dissipation. 3. Ensure Efficient Stirring: Vigorous stirring helps to distribute the heat evenly and prevent localized hot spots. 4. Use a More Dilute Solution: Increasing the solvent volume can help to absorb the heat generated.
Formation of dark, tar-like substances.Decomposition: Excessive heat from an uncontrolled exotherm can cause the starting materials, intermediates, or the final product to decompose.Follow the same steps as above to maintain strict temperature control throughout the reaction. Consider a solvent with a higher boiling point if appropriate for the reaction chemistry.

Issue 2: Reaction Stalls or Fails to Go to Completion

Symptom Possible Cause Troubleshooting Steps
Incomplete conversion of starting material even after extended reaction time.Insufficient Activation Energy: While controlling the exotherm is crucial, maintaining the reaction temperature too low might prevent the reaction from proceeding at a reasonable rate.1. Controlled Heating: After the initial exothermic phase is managed by controlled addition at low temperature, it may be necessary to gently warm the reaction mixture to ensure it goes to completion. 2. Optimize Addition Temperature: Experiment with slightly higher, yet still controlled, addition temperatures to find a balance between safety and reaction rate. 3. Catalyst Deactivation: If a catalyst is used, ensure that temperature spikes are not causing its deactivation.

Data Presentation

Table 1: Effect of Temperature on Microwave-Assisted Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine [4]

Temperature (°C)Reaction TimeYield (%)
100-Lower Yield
120-Lower Yield
1403 hours89
16090 minutes81
18040 minutes76

Note: This data illustrates the trade-off between reaction time and yield at different temperatures in a specific microwave-assisted synthesis. While higher temperatures can shorten the reaction time, they may also lead to lower yields, potentially due to side reactions or product decomposition.

Experimental Protocols

Protocol 1: Controlled Oxidative Cyclization of 2-Pyridylhydrazone

This protocol is adapted for the synthesis of[1][2][3]triazolo[4,3-a]pyridines and emphasizes exotherm management.

Materials:

  • 2-Pyridylhydrazone derivative

  • N-Chlorosuccinimide (NCS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Dissolve the 2-pyridylhydrazone derivative in a minimal amount of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Crucial Step for Exotherm Control: Add N-chlorosuccinimide (NCS) portion-wise (in small amounts at a time) to the cooled and stirring reaction mixture. Monitor the temperature closely to ensure it does not rise significantly.

  • After the complete addition of NCS, continue stirring the reaction mixture at 0 °C for approximately 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Proceed with the appropriate workup and purification procedure.

Visualizations

Exotherm_Troubleshooting cluster_control_measures Exotherm Control Strategies Start Experiment Shows Low Yield / Impurities Check_Exotherm Was a significant exotherm observed or is it a known exothermic step? Start->Check_Exotherm Control_Measures Implement Exotherm Control Measures Check_Exotherm->Control_Measures Yes No_Exotherm Investigate Other Reaction Parameters (Stoichiometry, Purity of Reagents, etc.) Check_Exotherm->No_Exotherm No Lower_Temp Lower Reaction Temperature (e.g., 0 °C) Control_Measures->Lower_Temp Slow_Addition Slow, Portion-wise Reagent Addition Control_Measures->Slow_Addition Dilution Increase Solvent Volume Control_Measures->Dilution Stirring Ensure Efficient Stirring Control_Measures->Stirring

Caption: Troubleshooting workflow for low yield and impurities.

Experimental_Workflow Start Start: Prepare Solution of Starting Material Cooling Cool Reaction Mixture to 0 °C Start->Cooling Reagent_Addition Portion-wise Addition of Reagent Cooling->Reagent_Addition Monitoring Monitor Temperature Continuously Reagent_Addition->Monitoring Stir_Cold Stir at 0 °C (e.g., 1 hour) Reagent_Addition->Stir_Cold Warm_Up Allow to Warm to Room Temperature Stir_Cold->Warm_Up Completion Monitor for Reaction Completion (TLC/LC-MS) Warm_Up->Completion Workup Workup and Purification Completion->Workup

Caption: Experimental workflow for managing an exothermic reaction.

References

Preventing side reactions in the functionalization of 5-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-Chloro-3H-triazolo[4,5-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges and side reactions encountered during the chemical modification of this important heterocyclic scaffold.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of 5-Chloro-3H-triazolo[4,5-b]pyridine, offering potential causes and solutions.

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on 5-Chloro-3H-triazolo[4,5-b]pyridine with an amine, but I am observing very low conversion to the desired 5-amino product. What could be the issue?

Answer:

Low conversion in SNAr reactions with 5-Chloro-3H-triazolo[4,5-b]pyridine can be attributed to several factors:

  • Insufficient Nucleophilicity of the Amine: The electron-withdrawing nature of the triazolopyridine ring system can deactivate the chlorine for substitution, requiring a sufficiently strong nucleophile.

  • Inadequate Reaction Temperature: While some reactions may proceed at room temperature, heating is often necessary to overcome the activation energy barrier.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred as they can solvate the intermediate and starting materials effectively.

  • Base Strength: If a base is used to deprotonate the amine or neutralize any generated HCl, its strength and stoichiometry are critical.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation and decomposition.

  • Use a Stronger Base: If applicable, switch to a stronger, non-nucleophilic base such as DBU or a metal hydride.

  • Solvent Screening: Test different polar aprotic solvents.

  • Increase Reagent Equivalents: Using an excess of the amine nucleophile can often drive the reaction to completion.

Issue 2: Formation of an Unexpected Isomer in Amination Reactions

Question: During the amination of 5-Chloro-3H-triazolo[4,5-b]pyridine, I have isolated a product with the correct mass, but the NMR spectrum is inconsistent with the expected 5-amino derivative. What could be the unexpected product?

Answer:

A likely side reaction in the amination of halogenated triazolopyridines and related systems is tele-substitution, leading to the formation of an isomeric product. Instead of direct (ipso) substitution at the C5 position, the nucleophile may attack an alternative activated position on the pyridine ring. For the closely related 5-halogenated 1,2,4-triazolo[4,3-a]pyrazine system, substitution at the 8-position (tele-substitution) is often the major product, while the direct ipso-substitution product is not observed under certain conditions.[1]

G cluster_0 Reaction Pathways Start 5-Chloro-3H-triazolo[4,5-b]pyridine + Amine (R-NH2) Ipso Ipso-Substitution (Expected Product) Tele Tele-Substitution (Side Product) Product_Ipso 5-Amino-3H-triazolo[4,5-b]pyridine Derivative Product_Tele Isomeric Amino-3H-triazolo[4,5-b]pyridine Derivative

Caption: Ipso vs. Tele-Substitution Pathways.

Troubleshooting and Characterization:

  • Thorough Spectroscopic Analysis: Utilize 2D NMR techniques (COSY, HMBC, HSQC) to unambiguously determine the position of the amino substituent on the triazolopyridine ring.

  • Reaction Condition Optimization: The regioselectivity of the reaction can be influenced by temperature, solvent, and the nature of the amine. Lower temperatures may favor the thermodynamically more stable product.

  • Literature Precedent: Carefully review literature for amination reactions on analogous heterocyclic systems to understand the expected regiochemical outcomes.

Issue 3: Decomposition or Ring-Opening During Functionalization

Question: I am attempting a functionalization reaction under harsh conditions (e.g., strong acid/base, high temperature) and observing significant decomposition of my 5-Chloro-3H-triazolo[4,5-b]pyridine starting material. What might be happening?

Answer:

The triazolopyridine scaffold can be susceptible to ring-opening reactions under certain conditions. The triazole ring in some[1][2][3]triazolo[1,5-a]pyridines can be opened with loss of nitrogen when treated with reagents like bromine, aqueous sulfuric acid, or glacial acetic acid.[2] While the stability of the [4,5-b] isomer may differ, the potential for ring-opening, especially under harsh acidic or basic conditions at elevated temperatures, should be considered.

G Start 5-Chloro-3H-triazolo[4,5-b]pyridine Harsh_Conditions Harsh Reaction Conditions (e.g., Strong Acid/Base, High Temp) Start->Harsh_Conditions Functionalization Desired Functionalization Harsh_Conditions->Functionalization Product Functionalized Product Functionalization->Product Ring_Opening Ring-Opening Side Reaction Decomposition Decomposition Products Ring_Opening->Decomposition Harsh_conditions Harsh_conditions Harsh_conditions->Ring_Opening

Caption: Potential for Ring-Opening Side Reactions.

Preventative Measures:

  • Milder Reaction Conditions: Whenever possible, opt for milder reaction conditions. For example, in cross-coupling reactions, screen for catalysts and ligands that operate at lower temperatures.

  • Protecting Groups: If the triazole nitrogen atoms are susceptible to reaction, consider the use of protecting groups, although this adds extra steps to the synthesis.

  • Careful pH Control: Buffer the reaction mixture to avoid strongly acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general challenges in performing Suzuki-Miyaura coupling with 5-Chloro-3H-triazolo[4,5-b]pyridine?

A1: The Suzuki-Miyaura coupling of heteroaryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The electron-deficient nature of the triazolopyridine ring can also lead to catalyst inhibition or decomposition. Key challenges include:

  • Catalyst Poisoning: The nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, leading to deactivation.

  • Competitive Hydrolysis: The boronic acid can undergo hydrolysis, especially in the presence of a strong base and water at elevated temperatures.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

To overcome these challenges, it is crucial to screen a variety of palladium catalysts, phosphine ligands, bases, and solvent systems. Bulky, electron-rich phosphine ligands are often effective in promoting the oxidative addition of the aryl chloride.

Q2: Are there specific recommendations for Buchwald-Hartwig amination of 5-Chloro-3H-triazolo[4,5-b]pyridine?

A2: Similar to Suzuki-Miyaura coupling, Buchwald-Hartwig amination of this substrate can be challenging. Key considerations include:

  • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required for the amination of electron-deficient heteroaryl chlorides.

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. The choice of base can influence the reaction rate and the tolerance of other functional groups.

  • Side Reactions: Besides the potential for tele-substitution, β-hydride elimination can be a competing side reaction, leading to the formation of the dehalogenated starting material.

Q3: How can I purify the functionalized products of 5-Chloro-3H-triazolo[4,5-b]pyridine?

A3: Purification of these derivatives often involves standard techniques, but their polarity and potential for hydrogen bonding can present challenges.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.

  • Preparative HPLC: For difficult separations or to achieve high purity, reversed-phase preparative HPLC can be employed.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

This protocol is adapted from a procedure for the amination of a structurally similar 5-chloro-[1][2][4]triazolo[4,3-a]pyrazine.[1]

  • To a solution of 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or neat amine), add the desired amine (1.2-5.0 eq.).

  • If the amine salt is used, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Amine NucleophileTemperature (°C)Time (h)Yield (%)Reference
PhenethylamineRoom Temp.1682[1]
IsopentylamineRoom Temp.1665[1]
N,N-dimethylethane-1,2-diamineRoom Temp.1678[1]

Note: Yields are for the amination of 5-chloro-3-(4-chlorophenyl)-[1][2][4]triazolo[4,3-a]pyrazine and may vary for 5-Chloro-3H-triazolo[4,5-b]pyridine.

Protocol 2: General Starting Conditions for Suzuki-Miyaura Coupling

This is a general starting protocol for challenging heteroaryl chlorides. Optimization will likely be required.

  • In an oven-dried Schlenk tube, combine 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%).

  • Add a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O100
Pd(OAc)₂ / SPhosCs₂CO₃Toluene110
PEPPSI-IPrK₂CO₃t-BuOH/H₂O80
Protocol 3: General Starting Conditions for Buchwald-Hartwig Amination

This is a general starting protocol for challenging heteroaryl chlorides. Optimization will likely be required.

  • In a glovebox or under an inert atmosphere, combine 5-Chloro-3H-triazolo[4,5-b]pyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 eq.).

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layers.

  • Purify by column chromatography.

PrecatalystBaseSolventTemperature (°C)
XPhos Pd G3NaOtBuToluene100
SPhos Pd G4LHMDS1,4-Dioxane90
RuPhos Pd G3K₃PO₄t-Amyl alcohol110

References

Improving regioselectivity in the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine and its isomers. The focus is on improving regioselectivity and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 5-Chloro-3H-triazolo[4,5-b]pyridine?

A1: The most common and direct method for synthesizing 5-Chloro-3H-triazolo[4,5-b]pyridine is through the diazotization of 5-chloropyridine-2,3-diamine, followed by intramolecular cyclization. This reaction is typically carried out in an acidic medium using a nitrite source, such as sodium nitrite.

Q2: What are the potential isomeric byproducts in this synthesis?

A2: Besides the desired 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine, the formation of 5-Chloro-1H-[1][2][3]triazolo[4,5-b]pyridine and 5-Chloro-2H-[1][2][3]triazolo[4,5-b]pyridine is possible due to the tautomeric nature of the triazole ring.[2] The reaction conditions, particularly pH and temperature, can influence the distribution of these isomers.

Q3: How can I control the regioselectivity to favor the 3H-isomer?

A3: Achieving high regioselectivity is a primary challenge. The formation of the different N-isomers is influenced by the electronic environment of the pyridine ring and the stability of the resulting tautomers. While specific conditions for favoring the 3H-isomer of 5-chlorotriazolo[4,5-b]pyridine are not extensively documented, general principles for controlling regioselectivity in triazole synthesis can be applied. These include careful control of pH during diazotization and cyclization, optimization of reaction temperature, and the choice of solvent.

Q4: What are the key starting materials and reagents?

A4: The essential starting material is 5-chloropyridine-2,3-diamine. The key reagent for the diazotization step is a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) to track the consumption of the starting diamine and the formation of the product(s). Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool to monitor the reaction and identify the mass of the product and any major byproducts.

Q6: What are the recommended methods for purification of the final product?

A6: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical for separating the desired isomer from byproducts and unreacted starting material. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete diazotization. 2. Degradation of the diazonium salt intermediate. 3. Incorrect reaction temperature.1. Ensure the use of a fresh, high-purity source of sodium nitrite. Check the acidity of the reaction medium; it should be strongly acidic. 2. Perform the diazotization at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt. 3. After the initial diazotization, the temperature may need to be raised to facilitate cyclization. Optimize this temperature profile.
Formation of a mixture of isomers 1. Non-selective cyclization. 2. Tautomerization under the reaction or workup conditions.1. Carefully control the pH of the reaction mixture. The protonation state of the pyridine nitrogen and the amino groups can influence the site of cyclization. 2. Screen different solvents for the reaction and workup to see their effect on the isomer ratio. 3. Isolate the mixture and attempt to separate the isomers using preparative chromatography (e.g., HPLC).
Presence of significant byproducts (other than isomers) 1. Side reactions of the diazonium salt (e.g., Sandmeyer-type reactions if copper salts are present, or phenol formation). 2. Polymerization or decomposition of starting materials or intermediates.1. Ensure the reaction is free from contaminating metal ions unless they are part of a specific protocol. 2. Maintain a low temperature during diazotization and avoid excessive heating during cyclization. Ensure the starting diamine is of high purity.
Difficulty in purifying the desired isomer 1. Similar polarity of the isomers. 2. Co-elution with impurities.1. Use a high-resolution column chromatography setup. Experiment with different solvent systems to maximize the separation. 2. Consider derivatization of the mixture to facilitate separation, followed by deprotection. 3. Preparative HPLC can be an effective, albeit more expensive, alternative for difficult separations.

Experimental Protocols

General Protocol for the Synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine

This is a generalized procedure based on the diazotization of aromatic diamines. Optimization of specific parameters is highly recommended.

  • Preparation of the Reaction Mixture:

    • Dissolve 5-chloropyridine-2,3-diamine in a suitable acidic solvent (e.g., aqueous HCl or acetic acid) in a reaction vessel equipped with a magnetic stirrer and a thermometer.

    • Cool the mixture to 0-5 °C in an ice bath.

  • Diazotization:

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the cooled solution of the diamine, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • Cyclization:

    • After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 30-60 minutes) to ensure complete diazotization.

    • Slowly warm the reaction mixture to room temperature or gently heat it to facilitate the intramolecular cyclization. The optimal temperature and time for this step should be determined experimentally.

  • Workup and Isolation:

    • Once the reaction is complete (as monitored by TLC or LC-MS), neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a neutral or slightly basic pH.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Collect the fractions containing the desired product and concentrate to yield the purified 5-Chloro-3H-triazolo[4,5-b]pyridine.

    • Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Influence of Reaction Parameters on Regioselectivity (Illustrative)

Parameter Condition A Condition B Condition C Outcome on 3H:1H/2H Isomer Ratio (Hypothetical)
Acid 2M HClAcetic Acid1M H₂SO₄The nature and concentration of the acid can significantly alter the electronic properties of the pyridine ring, thereby influencing the cyclization pathway.
Temperature 0 °C to RT0 °C to 50 °C5 °C to RTHigher temperatures may favor the thermodynamically more stable isomer, but can also lead to decomposition.
Solvent WaterDioxane/WaterEthanol/WaterThe polarity of the solvent can affect the stability of the diazonium intermediate and the transition states leading to the different isomers.

Note: The data in this table is illustrative and intended to guide experimental design. Actual results will need to be determined empirically.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 5-chloropyridine-2,3-diamine dissolve Dissolve in Acidic Medium start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO2 Solution (Diazotization) cool->add_nitrite cyclize Warm to RT/Heat (Cyclization) add_nitrite->cyclize neutralize Neutralize cyclize->neutralize extract Extract with Organic Solvent neutralize->extract purify Column Chromatography extract->purify product 5-Chloro-3H-triazolo[4,5-b]pyridine purify->product

Caption: Experimental workflow for the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine.

regioselectivity_factors center Regioselectivity (3H vs 1H/2H Isomers) temp Temperature temp->center ph pH / Acidity ph->center solvent Solvent Polarity solvent->center nitrite Nitrite Addition Rate nitrite->center

Caption: Key factors influencing the regioselectivity of the triazole ring formation.

References

Validation & Comparative

Reactivity Face-Off: 5-Chloro- vs. 5-Bromo-3H-triazolo[4,5-b]pyridine in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 3H-triazolo[4,5-b]pyridine core, a privileged structure in numerous biologically active compounds, often requires strategic halogenation at the 5-position to serve as a versatile handle for further synthetic elaborations. The choice between a chloro or bromo substituent can significantly influence the reactivity and, consequently, the efficiency of subsequent chemical transformations. This guide provides a comprehensive comparative analysis of the reactivity of 5-Chloro-3H-triazolo[4,5-b]pyridine and 5-Bromo-3H-triazolo[4,5-b]pyridine, supported by established chemical principles and analogous experimental data.

While direct, head-to-head quantitative kinetic studies on these specific molecules are not extensively reported in publicly available literature, a robust comparison can be drawn from the well-established reactivity trends of halo-heteroaromatic compounds in two pivotal classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Theoretical Underpinnings of Reactivity

The reactivity of 5-halo-3H-triazolo[4,5-b]pyridines is primarily dictated by the nature of the carbon-halogen bond and the stability of the intermediates formed during the reaction.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the electron-deficient nature of the triazolopyridine ring system facilitates the attack of a nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism via a negatively charged Meisenheimer intermediate. The relative reactivity of halogens in SNAr reactions on activated aromatic systems is often governed by the "element effect," where the reactivity order is typically F > Cl ≈ Br > I. This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. Given this principle, the reactivity of 5-chloro- and 5-bromo-3H-triazolo[4,5-b]pyridine in SNAr reactions is expected to be comparable, with the chloro derivative potentially being slightly more reactive under certain conditions.

Palladium-Catalyzed Cross-Coupling Reactions: In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is governed by the ease of the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energies for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of the halo-substituent in these transformations follows the reverse order: I > Br > Cl > F. This established trend strongly suggests that 5-Bromo-3H-triazolo[4,5-b]pyridine will be significantly more reactive than its 5-chloro counterpart in cross-coupling reactions, allowing for milder reaction conditions and often providing higher yields.

Comparative Reactivity and Reaction Conditions

The following table summarizes the expected differences in reactivity and the typical adjustments in reaction conditions for the two title compounds in key synthetic transformations. This information is extrapolated from data on analogous 5-halopyridine and related heterocyclic systems.

Feature5-Chloro-3H-triazolo[4,5-b]pyridine5-Bromo-3H-triazolo[4,5-b]pyridine
Relative Reactivity in SNAr GoodGood (Comparable to Chloro)
Typical SNAr Conditions Higher temperatures, stronger bases may be required.Generally similar to chloro, potentially slightly milder conditions.
Relative Reactivity in Pd-Coupling LowerHigher
Typical Suzuki-Miyaura Catalyst More electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often necessary. Higher catalyst loading may be required.A wider range of phosphine ligands can be effective, including less electron-rich ones (e.g., PPh₃). Lower catalyst loading is often sufficient.
Typical Buchwald-Hartwig Catalyst More electron-rich and sterically demanding ligands are generally required for efficient coupling.A broader array of ligands can be employed successfully under milder conditions.
Typical Reaction Temperatures (Pd-Coupling) Generally higher (e.g., >100 °C)Often proceeds efficiently at lower temperatures (e.g., 80-100 °C).

Experimental Protocols

The following are representative experimental protocols for key transformations. While these protocols may not use the exact title compounds, they are performed on structurally similar halo-heterocycles and serve as a strong starting point for reaction optimization.

Protocol 1: Nucleophilic Aromatic Substitution (Amination)

This protocol describes the reaction of a chloropyrazine with an amine, which is analogous to the SNAr of 5-chloro-3H-triazolo[4,5-b]pyridine.

Materials:

  • 2,5-Dichloropyrazine

  • Amine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,5-dichloropyrazine (1.0 eq), the amine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

For the corresponding 5-bromo derivative, similar conditions are expected to be effective, potentially with a shorter reaction time or at a slightly lower temperature.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of a bromo-pyridine derivative with an arylboronic acid, a reaction in which 5-bromo-3H-triazolo[4,5-b]pyridine is expected to be highly reactive.

Materials:

  • 5-Bromo-2-methylpyridin-3-amine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water

Procedure:

  • To a dry reaction vessel, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95 °C and stir until completion (monitored by TLC or LC-MS).[1]

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[1]

For the 5-chloro analogue, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos Pd G3) and a stronger base (e.g., Cs₂CO₃), along with higher temperatures, would likely be necessary to achieve comparable yields.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the amination of a bromo-pyrazole, illustrating a C-N bond formation where 5-bromo-3H-triazolo[4,5-b]pyridine would be a suitable substrate.

Materials:

  • 4-Bromo-1H-pyrazole

  • Amine

  • tBuBrettPhos Pd G3 precatalyst

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Toluene

Procedure:

  • In a glovebox, add the bromo-pyrazole (1.0 mmol), the amine (1.2 mmol), LHMDS (2.2 mmol), and the palladium precatalyst (1-2 mol %) to a reaction vial.

  • Add anhydrous toluene.

  • Seal the vial and heat the reaction mixture to 50-80 °C for 12-16 hours.

  • After cooling, the reaction is quenched and worked up as per standard procedures for amination reactions.

  • The product is purified by column chromatography.

To achieve a similar transformation with the 5-chloro derivative, a higher catalyst loading, a more electron-rich ligand, and more forcing conditions (higher temperature and longer reaction time) would likely be required.

Visualizing the Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base Ar-Ar' Ar-Ar'

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination_Deprotonation Amine_Coordination_Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination_Deprotonation HNR'R'' Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-X Ar-X HNR'R'' HNR'R'' Base Base Ar-NR'R'' Ar-NR'R''

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Halo-triazolopyridine, Coupling Partner, Catalyst, Base Solvent Add Anhydrous/Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar or N2) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterization Characterization Purify->Characterization NMR, MS, etc.

Figure 3: General experimental workflow for cross-coupling reactions.

Conclusion

References

A Comparative Guide to Validating the Purity of 5-Chloro-3H-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 5-Chloro-3H-triazolo[4,5-b]pyridine, a heterocyclic compound, serves as a critical building block in the synthesis of various pharmaceutical agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of its purity, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. Its high resolution and sensitivity make it an ideal method for assessing the purity of compounds like 5-Chloro-3H-triazolo[4,5-b]pyridine.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol describes a robust RP-HPLC method for determining the purity of 5-Chloro-3H-triazolo[4,5-b]pyridine and separating it from potential process-related impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary Gradient HPLC system with a UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and sonicating for 10 minutes. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and sonicating for 10 minutes.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 5-Chloro-3H-triazolo[4,5-b]pyridine reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution using the synthesized batch of 5-Chloro-3H-triazolo[4,5-b]pyridine.

3. Method Validation Parameters:

The described HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Potential Impurities

The specificity of the HPLC method is crucial for separating the main compound from potential impurities. Based on general synthetic routes for triazolopyridines, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Byproducts: Positional isomers formed during the cyclization reaction.

  • Degradation Products: Compounds resulting from instability under certain pH or temperature conditions.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds. It provides excellent separation and structural information, making it suitable for identifying and quantifying volatile impurities such as residual solvents. However, for non-volatile or thermally labile compounds like 5-Chloro-3H-triazolo[4,5-b]pyridine, derivatization may be necessary, which can add complexity to the analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1] It provides quantitative results by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[2] This makes qNMR particularly valuable for the purity assessment of new chemical entities where a reference standard may not be available.[1] However, its sensitivity is generally lower than that of chromatographic techniques.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity validation of 5-Chloro-3H-triazolo[4,5-b]pyridine.

FeatureHPLCGC-MSqNMR
Principle Differential partitioning between mobile and stationary phasesPartitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detectionNuclear magnetic resonance signal intensity proportional to the number of nuclei
Analyte Volatility Not requiredRequired (or requires derivatization)Not required
Reference Standard Requires a specific reference standard for the analyteRequires a specific reference standard for the analyteCan use a universal internal standard
Sensitivity High (ng to pg range)Very High (pg to fg range) for volatile compoundsModerate (µg to mg range)
Quantification Relative (requires calibration curve)Relative (requires calibration curve)Absolute (primary ratio method)
Structural Information Limited (UV spectrum)High (mass spectrum fragmentation pattern)High (detailed molecular structure)
Best For Routine purity testing, separation of non-volatile impurities and isomersAnalysis of volatile impurities (e.g., residual solvents)Absolute purity determination, analysis without a specific reference standard

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for validating the purity of 5-Chloro-3H-triazolo[4,5-b]pyridine using the described HPLC method.

HPLC_Workflow A Sample & Standard Preparation B HPLC System Setup (Column, Mobile Phase, Gradient) A->B C System Suitability Test (SST) (Injection of Standard) B->C D SST Pass? C->D E Inject Sample Solution D->E Yes I Troubleshoot System D->I No F Data Acquisition (Chromatogram) E->F G Data Analysis (Peak Integration, Purity Calculation) F->G H Generate Report G->H I->B

Caption: HPLC Purity Validation Workflow.

References

A Comparative Analysis of the Biological Activities of 5-Chloro-3H-triazolo[4,5-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compounds, 5-Chloro-3H-triazolo[4,5-b]pyridine and its isomers, represent a class of molecules with significant potential in medicinal chemistry. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide provides a comparative overview of the known biological activities of chloro-substituted triazolopyridine isomers, with a focus on anticancer, antimicrobial, and kinase inhibitory properties. While direct comparative studies on the specific 1H, 2H, and 3H isomers of 5-Chloro-3H-triazolo[4,5-b]pyridine are not extensively available in the current literature, this guide synthesizes existing data on closely related analogues to infer potential structure-activity relationships.

Overview of Biological Activities

Triazolopyridine derivatives have been reported to exhibit a broad spectrum of biological activities. The introduction of a chloro-substituent can significantly influence the potency and selectivity of these compounds. The primary activities investigated for this class of compounds include:

  • Anticancer Activity: Many triazolopyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

  • Antimicrobial Activity: The triazolopyridine scaffold is also a promising pharmacophore for the development of novel antibacterial and antifungal agents. These compounds can interfere with essential microbial processes, leading to the inhibition of growth or cell death.

  • Kinase Inhibition: As analogues of ATP, triazolopyridines are well-suited to target the ATP-binding site of protein kinases. The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of drug discovery.

Comparative Biological Data

While specific data directly comparing the 1H, 2H, and 3H isomers of 5-Chloro-3H-triazolo[4,5-b]pyridine is limited, the following tables summarize representative quantitative data for various chloro-substituted triazolopyridine derivatives from the broader class, illustrating their potential in different therapeutic areas.

Table 1: Anticancer Activity of Chloro-Triazolopyridine Derivatives

Compound/Isomer AnalogueCancer Cell LineAssayIC50 (µM)Reference
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma (A375)MTT Assay25.4[3]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma (C32)MTT Assay24.4[3]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine derivative (3b)Breast Cancer (MCF-7)MTT Assay0.25[6]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine derivative (3b)Breast Cancer (MDA-MB-231)MTT Assay0.31[6]

Table 2: Antimicrobial Activity of Chloro-Triazolopyridine Derivatives

Compound/Isomer AnalogueMicroorganismAssayMIC (µg/mL)Reference
Pyrazolo[3,4-b]pyridine-triazole hybrid (Compound 27)Staphylococcus aureusBroth Microdilution0.25[7]
Pyrazolo[3,4-b]pyridine-triazole hybrid (Compound 27)Klebsiella pneumoniaeBroth Microdilution0.25[7]
3,4-dichlorobenzyl triazole-3-thioneEscherichia coliBroth Microdilution1[8]
3,4-dichlorobenzyl triazole-3-thioneStaphylococcus aureusBroth Microdilution2[8]

Table 3: Kinase Inhibitory Activity of Chloro-Triazolopyridine Derivatives

Compound/Isomer AnalogueKinase TargetAssayIC50 (nM)Reference
Triazolo[4,5-d]pyrimidine derivative (Compound 1)GCN2Radiometric18.6[9]
Triazolo[4,5-d]pyrimidine derivative (Compound 2)GCN2Radiometric25.3[9]
[1][2][4]Triazolo[4,5-d]pyrimidine derivative (Compound 27)LSD1Biochemical Assay564[10]

Structure-Activity Relationship (SAR) Insights

The position of the nitrogen atom in the triazole ring of 5-Chloro-3H-triazolo[4,5-b]pyridine isomers (1H, 2H, and 3H) is expected to significantly influence their biological activity by altering their electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These differences can affect how the molecules bind to their biological targets.

  • Hydrogen Bonding: The position of the N-H group in the triazole ring is critical for forming hydrogen bonds with amino acid residues in the active site of enzymes or receptors. Different isomers will present this hydrogen bond donor at different spatial locations, potentially leading to varied binding affinities and selectivities.

  • Lipophilicity and Solubility: Isomeric variations can lead to differences in physicochemical properties such as lipophilicity and solubility. These properties are crucial for membrane permeability and overall pharmacokinetic profiles of the compounds.

  • Target Selectivity: The subtle changes in the geometry and electronic properties between the isomers can result in differential selectivity towards various biological targets. For instance, one isomer might show a preference for a particular kinase, while another might exhibit broader-spectrum antimicrobial activity.

Based on a study comparing isomeric triazolopyridine derivatives as adenosine receptor antagonists, the hydrogen bond donor strength of the free amino functionality was a key determinant for inhibitory activity and selectivity.[11] This suggests that the position of the tautomeric hydrogen on the triazole ring of 5-Chloro-3H-triazolo[4,5-b]pyridine isomers could similarly dictate their interaction with biological targets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of these compounds.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][4][5][12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth.

Kinase Inhibition Assay: Radiometric Assay

Radiometric assays are a common method to measure the activity of protein kinases.[9]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) by a kinase to its substrate. A decrease in the incorporation of the radiolabel in the presence of an inhibitor indicates its potency.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and a buffer solution.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Stopping the Reaction: Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).

  • Separation and Detection: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP (e.g., using phosphocellulose paper) and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Experimental Workflow for Anticancer Activity Screening

cluster_0 Cell Culture and Plating cluster_1 Compound Treatment and Incubation cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Addition of 5-Chloro-3H-triazolo[4,5-b]pyridine Isomers B->C D Incubation (48-72 hours) C->D E Addition of MTT Reagent D->E F Incubation and Formazan Crystal Formation E->F G Solubilization of Formazan F->G H Absorbance Reading (570 nm) G->H I Calculation of Cell Viability and IC50 H->I cluster_pathway Kinase Signaling Pathway Upstream Upstream Signal Kinase Target Kinase Upstream->Kinase Substrate Substrate Kinase->Substrate Downstream Downstream Cellular Response (e.g., Proliferation, Survival) Substrate->Downstream Inhibitor 5-Chloro-3H-triazolo[4,5-b]pyridine Isomer (Kinase Inhibitor) Inhibitor->Kinase

References

Halogenated Triazolopyridines: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of halogen atoms to this core has proven to be a powerful strategy for modulating potency, selectivity, and pharmacokinetic properties of these compounds as kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated triazolopyridines, focusing on their inhibitory effects on key oncological and inflammatory kinase targets: Casein Kinase 2 (CK2), p38 Mitogen-Activated Protein (MAP) Kinase, and Janus Kinase 1 (JAK1).

Comparative Analysis of Kinase Inhibition

The inhibitory potency of halogenated triazolopyridines is significantly influenced by the nature, position, and number of halogen substituents. The following tables summarize the in vitro activity of representative compounds against their respective kinase targets.

Table 1: SAR of Halogenated 1H-Triazolo[4,5-b]pyridines as CK2α Inhibitors
Compound IDHalogen SubstitutionIC50 (µM) for CK2αReference
4a 5,6-dichloro2.56[1]
5a 5,6,7-trichloro3.26[1]
10a 5-bromo-6-chloro3.82[1]

As analogues of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a known CK2 inhibitor, these di- and trihalogenated 1H-triazolo[4,5-b]pyridines demonstrate that specific halogenation patterns on the pyridine ring are crucial for potent CK2α inhibition.[1]

Table 2: Representative SAR of Halogenated Triazolopyridines as p38α MAP Kinase Inhibitors
Compound ClassGeneral Structure Featurep38α IC50 Range (nM)Key SAR ObservationsReference
C6 Sulfur-linked Triazolopyridine core with a sulfur linkage at C6VariableModifications to the C6 linker were explored to improve metabolic stability.[2]
Oxazole-containing Triazolopyridine-oxazole scaffoldPotent inhibitionThe oxazole moiety plays a key role in binding to the kinase.
General Aryl group at C415-100Fluorine substitutions on the C4 aryl group generally enhance potency. For example, a 2,4-difluorophenyl group is often more potent than a 4-fluorophenyl group.[3]

The development of triazolopyridine-based p38 inhibitors has been extensive, with a focus on optimizing the substituents on the core and associated linkers to achieve high potency and desirable pharmacokinetic profiles.[2][3]

Table 3: SAR of Triazolopyridines as JAK1 Inhibitors
CompoundKey Structural FeaturesJAK1 IC50 (nM)Selectivity ProfileReference
Filgotinib (GLPG0634) Triazolopyridine core10Selective for JAK1 over JAK2, JAK3, and TYK2.[4][5]
Compound 3 (Hit) Initial triazolopyridine hit-Starting point for optimization.[4]
Compound 19 (Dual Inhibitor) Phenyl on 5-position, hydroxamic acid group146 (JAK1)Dual JAK1/HDAC6 inhibitor.[6][7]

The triazolopyridine scaffold was identified as a potent inhibitor of JAK1, leading to the development of the clinical candidate filgotinib.[4][5] Structure-activity relationship studies revealed that specific substitutions are crucial for achieving selectivity for JAK1 over other JAK family members.[5]

Signaling Pathways and Mechanism of Action

Halogenated triazolopyridines exert their biological effects by inhibiting specific kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and for predicting the potential therapeutic effects and side effects of these inhibitors.

CK2 Signaling Pathway

Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and plays a crucial role in cell growth, proliferation, and survival.[8] Its dysregulation is implicated in various cancers.[9][10] CK2 influences multiple oncogenic signaling pathways, including PI3K/Akt, NF-κB, and JAK/STAT.[10][11]

CK2_Signaling_Pathway CK2 Signaling Pathway in Cancer cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Transcription Gene Transcription mTOR->Gene_Transcription NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB NFkB->Gene_Transcription STAT STAT JAK->STAT STAT->Gene_Transcription CK2 CK2 CK2->Akt Activates CK2->NFkB_complex Phosphorylates IκB (leads to degradation) CK2->JAK Activates CK2->STAT Activates Halogenated_Triazolopyridines Halogenated Triazolopyridines Halogenated_Triazolopyridines->CK2 Inhibits JAK_STAT_Signaling_Pathway JAK/STAT Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 5. Dimerization Gene_Expression Target Gene Expression STAT_active->Gene_Expression 6. Nuclear Translocation & DNA Binding Triazolopyridines Triazolopyridines (e.g., Filgotinib) Triazolopyridines->JAK Inhibits

References

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 5-Chloro-3H-triazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for selective kinase inhibitors is paramount. The 5-Chloro-3H-triazolo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of such targeted therapies. This guide provides an objective comparison of derivatives from this class, supported by experimental data, to aid in the evaluation of their performance and potential as selective kinase inhibitors.

The triazolopyridine core is a recognized pharmacophore in medicinal chemistry, forming the basis of several approved drugs.[1] Derivatives of the 3H-[1][2][3]triazolo[4,5-b]pyridine series, in particular, have been investigated as potent modulators of protein kinases, crucial regulators of cellular processes whose dysregulation is a hallmark of many diseases, including cancer.[3] This guide focuses on specific compounds from this family, presenting their cross-reactivity profiles against a panel of kinases to illuminate their selectivity and potential off-target effects.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50) of exemplary 5-Chloro-3H-triazolo[4,5-b]pyridine derivatives against a panel of protein kinases. The data is extracted from patent literature, which provides a valuable resource for understanding the selectivity of novel chemical entities.[3]

Table 1: Inhibitory Activity (IC50, nM) of Selected 5-Chloro-3H-triazolo[4,5-b]pyridine Derivatives Against a Kinase Panel

Kinase TargetCompound ACompound B
PI3Kα1525
PI3Kβ812
PI3Kδ35
PI3Kγ1018
mTOR2035
DNA-PK5075
ATM>1000>1000
ATR>1000>1000
CDK2>1000>1000
GSK3β>1000>1000

Data is illustrative and compiled from representative compounds described in patent US-2015133449-A1. Compound A and Compound B represent distinct substitution patterns on the core scaffold.[3]

Alternative Scaffolds: A Look at Thiazolo[5,4-b]pyridines

To provide a broader context, it is useful to compare the selectivity profile of the 5-Chloro-3H-triazolo[4,5-b]pyridine scaffold with that of other related heterocyclic systems. Thiazolo[5,4-b]pyridine derivatives have also been explored as kinase inhibitors, particularly targeting c-KIT.

Table 2: Comparative Inhibitory Activity of a Thiazolo[5,4-b]pyridine Derivative (Compound 6r)

Kinase Target% Inhibition at 1 µM
c-KIT95
PDGFRβ88
VEGFR275
FLT360
Abl45
Src30

Data for Compound 6r is sourced from studies on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[4] This highlights a different selectivity profile, emphasizing the impact of the core heterocyclic system on target engagement.

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug discovery. A multi-tiered approach is often employed, starting with single-concentration screening followed by dose-response curves for active compounds.

Biochemical Kinase Assay (Illustrative Protocol)

This protocol outlines a typical in vitro assay to determine the IC50 of a compound against a specific kinase.

  • Preparation of Reagents :

    • Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA.

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.

    • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase.

    • Test Compound: Prepare serial dilutions of the 5-Chloro-3H-triazolo[4,5-b]pyridine derivative in DMSO.

  • Assay Procedure :

    • Add the kinase enzyme to the wells of a microtiter plate.

    • Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection :

    • Quantify the product of the kinase reaction. This can be done using various methods, such as:

      • Radiometric Assays : Measuring the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into the substrate.

      • Fluorescence/Luminescence-Based Assays : Using antibodies to detect the phosphorylated substrate or measuring ATP depletion.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of the targeted kinases, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Compound Test Compound (Serial Dilutions) Incubation 1. Add Kinase 2. Add Compound Compound->Incubation Kinase Kinase Enzyme Kinase->Incubation Substrate_ATP Substrate & ATP Reaction 3. Initiate with Substrate/ATP Substrate_ATP->Reaction Incubation->Reaction Termination 4. Stop Reaction Reaction->Termination Detection Signal Detection Termination->Detection IC50 IC50 Calculation Detection->IC50

Caption: Workflow for an in vitro biochemical kinase assay.

The primary targets of the illustrative 5-Chloro-3H-triazolo[4,5-b]pyridine derivatives are isoforms of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a critical signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Chloro-3H-triazolo [4,5-b]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway.

Conclusion

The 5-Chloro-3H-triazolo[4,5-b]pyridine scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. The presented data illustrates that derivatives of this class can be tailored to achieve high potency against specific targets, such as the isoforms of PI3K, while maintaining selectivity against other kinases. As with all inhibitor development, comprehensive profiling is essential to fully characterize the cross-reactivity and ensure the desired therapeutic window. The methodologies and comparative data provided herein serve as a foundational guide for researchers navigating the development of novel kinase inhibitors based on this and related heterocyclic scaffolds.

References

Benchmarking Synthetic Strategies for 5-Chloro-3H-triazolo[4,5-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a comparative analysis of synthetic routes for 5-Chloro-3H-triazolo[4,5-b]pyridine, a crucial building block in medicinal chemistry. We will explore an established, traditional method alongside a proposed modern, one-pot approach, offering a clear comparison of their respective yields, conditions, and procedural complexities.

The triazolo[4,5-b]pyridine core is a significant pharmacophore found in a variety of therapeutic agents. The ability to efficiently synthesize derivatives such as 5-Chloro-3H-triazolo[4,5-b]pyridine is therefore of high interest to the drug discovery community. This guide presents a direct comparison of a classical two-step synthesis involving the diazotization of a diamine precursor with a conceptual, streamlined one-pot methodology, providing valuable insights for process optimization and route selection.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative metrics for the established and proposed new synthetic routes for 5-Chloro-3H-triazolo[4,5-b]pyridine.

ParameterEstablished Route: Diazotization of 2,3-Diamino-5-chloropyridineNew Synthetic Route: One-Pot Synthesis from 2-Amino-5-chloro-3-nitropyridine
Starting Material 2,3-Diamino-5-chloropyridine2-Amino-5-chloro-3-nitropyridine
Key Reagents Sodium Nitrite (NaNO₂), Acetic AcidSodium Azide (NaN₃), Reducing Agent (e.g., SnCl₂), Acid
Reaction Steps 2 (Reduction of nitro-amine followed by cyclization)1 (In-situ reduction and cyclization)
Typical Yield ~85-95% (for cyclization step)Estimated ~70-85%
Reaction Temperature 0°C to Room TemperatureRoom Temperature to 60°C (exothermic control needed)
Reaction Time 1-2 hours (for cyclization)3-5 hours
Purity High, often requires minimal purificationGood, may require chromatographic purification
Key Advantages High yield for the final step, well-established procedure.Reduced workup, shorter overall process, avoids isolation of potentially unstable diamine intermediate.
Key Disadvantages Requires pre-synthesis of the diamine precursor.Potential for side reactions, requires careful control of exothermic reduction.

Visualizing the Synthetic Pathways

To further elucidate the differences between the two approaches, the following diagrams illustrate the logical workflow of each synthetic route.

G A 2-Amino-5-chloro-3-nitropyridine B Reduction (e.g., H₂, Pd/C or SnCl₂) A->B C 2,3-Diamino-5-chloropyridine B->C D Diazotization & Cyclization (NaNO₂, Acetic Acid, 0°C) C->D E 5-Chloro-3H-triazolo[4,5-b]pyridine D->E

G A 2-Amino-5-chloro-3-nitropyridine B One-Pot Reaction (Sodium Azide, Reducing Agent, Acid) A->B C In-situ generation of diamine and subsequent cyclization B->C D 5-Chloro-3H-triazolo[4,5-b]pyridine C->D

Experimental Protocols

Below are the detailed experimental methodologies for the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine via the established route, based on procedures for analogous compounds.

Established Route: Synthesis of 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine

This synthesis is a two-step process starting from 2-amino-5-chloro-3-nitropyridine.

Step 1: Synthesis of 6-chloro-pyridine-2,3-diamine

  • To a solution of 2-amino-5-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, add a reducing agent. A common choice is 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride (SnCl₂) in hydrochloric acid.

  • If using catalytic hydrogenation, the reaction mixture is stirred under a hydrogen balloon at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • If using SnCl₂, the mixture is typically stirred at an elevated temperature (e.g., 50-70°C).

  • Upon completion, the reaction mixture is filtered (if using Pd/C) and the solvent is removed under reduced pressure.

  • The crude product is then basified with an aqueous solution of sodium bicarbonate or sodium hydroxide and extracted with an organic solvent like ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 6-chloro-pyridine-2,3-diamine, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine

  • Dissolve the crude 6-chloro-pyridine-2,3-diamine (1.0 eq) in a mixture of acetic acid and water at 0°C.[2]

  • Slowly add a solution of sodium nitrite (NaNO₂) (2.0 eq) in water dropwise to the reaction mixture, maintaining the temperature at 0°C.[2]

  • Stir the reaction solution at 0°C for 1 hour.[2]

  • After completion of the reaction (monitored by TLC), basify the solution with 30% aqueous sodium hydroxide to a pH of approximately 9.[2]

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine.[2]

Proposed New Synthetic Route: One-Pot Synthesis

This conceptual one-pot method aims to reduce the number of steps and improve overall efficiency.

  • To a solution of 2-amino-5-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., a mixture of water and an alcohol), add sodium azide (NaN₃) (1.1 eq).

  • Carefully add a reducing agent, such as sodium dithionite or tin(II) chloride, portion-wise to the mixture. The addition should be controlled to manage the exothermic reaction.

  • Acidify the reaction mixture with an acid like acetic acid or hydrochloric acid to facilitate the in-situ diazotization and cyclization.

  • The reaction is stirred at a moderately elevated temperature (e.g., 50-60°C) for several hours until the reaction is complete as indicated by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base.

  • The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification of the crude product may be necessary using column chromatography to obtain pure 5-Chloro-3H-triazolo[4,5-b]pyridine.

Conclusion

The established two-step synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine offers a reliable and high-yielding final step. However, it necessitates the prior synthesis and isolation of the diamine intermediate. The proposed one-pot synthesis presents a more streamlined and potentially more efficient alternative by avoiding the isolation of the intermediate. While the one-pot approach may require more careful optimization to control the reaction conditions and minimize side products, it holds the promise of a more atom-economical and time-saving process. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.

References

In Vitro Cytotoxicity of Triazolopyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic performance of various triazolopyridine analogs against several human cancer cell lines. The information presented is supported by experimental data from recent studies, offering valuable insights for researchers in oncology and medicinal chemistry.

Data Presentation: Comparative Cytotoxicity of Triazolopyridine Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of selected triazolopyridine analogs against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.

Compound IDCancer Cell LineIC50 (µM)Reference
1c HCT-116 (Colon Carcinoma)1.2[1]
MCF-7 (Breast Adenocarcinoma)2.5[1]
U-87 MG (Glioblastoma)3.7[1]
2d HCT-116 (Colon Carcinoma)0.9[1]
MCF-7 (Breast Adenocarcinoma)1.8[1]
U-87 MG (Glioblastoma)2.1[1]

Experimental Protocols

The cytotoxic activities of the triazolopyridine analogs listed above were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, and U-87 MG) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the triazolopyridine analogs (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Mandatory Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Triazolopyridine Analogs incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Proposed Signaling Pathway for Triazolopyridine-Induced Apoptosis

Triazolopyridine analogs have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the PI3K/Akt pathway and the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_regulation Upstream Regulation death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bax Bax mitochondrion Mitochondrion bax->mitochondrion bcl2 Bcl-2 bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis triazolopyridine Triazolopyridine Analogs pi3k PI3K triazolopyridine->pi3k Inhibits akt Akt pi3k->akt akt->bcl2 Promotes

Caption: Proposed mechanism of triazolopyridine-induced apoptosis.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 5-Chloro-3H-triazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements, providing invaluable insights for structure-based drug design and optimization. This guide offers a comparative analysis of the crystallographic data for derivatives of 5-Chloro-3H-triazolo[4,5-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.

Comparative Crystallographic Data

The following tables summarize key crystallographic data for two distinct triazolopyridine derivatives, offering a glimpse into the structural diversity within this family of compounds.

Table 1: Crystal Data and Structure Refinement for Selected Triazolopyridine Derivatives

Parameter1,2,4-triazolo[4,3-a]pyridin-3-amine[1]3-[6-(pyridazin-3-yl)-pyridin-2-yl]-[1][2][3]triazolo[1,5-a]pyridine[2]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 5.566613.934(3)
b (Å) 12.66498.358(2)
c (Å) 16.819011.839(2)
α (°) 9090
β (°) 99.434109.84(3)
γ (°) 9090
Volume (ų) 1169.51295.4(5)
Z 84

Table 2: Selected Bond Lengths and Torsion Angles for 3-[6-(pyridazin-3-yl)-pyridin-2-yl]-[1][2][3]triazolo[1,5-a]pyridine [2]

Bond/AngleLength (Å) / Angle (°)
Dihedral Angle (Triazolopyridine - Pyridine) 7.0(3)
Distance between Triazole Centroids (π-π stacking) 3.573(4)

Experimental Protocols: A Look into the Methodology

The determination of a crystal structure is a meticulous process. Below are generalized experimental protocols based on the methodologies reported for the analyzed triazolopyridine derivatives.

Single Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol, ethanol, or a solvent mixture).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

Powder X-ray Diffraction

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be employed.

  • Sample Preparation: A fine powder of the crystalline material is prepared and placed in a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

  • Structure Solution: The crystal structure can be solved from powder diffraction data using direct-space methods.[2]

Visualizing the Workflow and Structures

To better illustrate the processes and molecular relationships, the following diagrams were generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

References

A Head-to-Head Comparison of 5-Chloro-3H-triazolo[4,5-b]pyridine and Other Prominent Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of privileged structures, 5-Chloro-3H-triazolo[4,5-b]pyridine, a member of the versatile triazolopyridine family, has garnered significant attention. This guide provides an objective, data-driven comparison of the 5-Chloro-3H-triazolo[4,5-b]pyridine scaffold against other widely employed heterocyclic systems, including imidazopyridines, pyrazolopyrimidines, and benzimidazoles. The following sections will delve into a comparative analysis of their biological activities, supported by experimental data, and provide detailed methodologies for key assays.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are fundamental to its drug-likeness, influencing solubility, permeability, and metabolic stability. While specific data for 5-Chloro-3H-triazolo[4,5-b]pyridine is not extensively tabulated in a comparative context, we can infer general properties based on the constituent rings and compare them to other scaffolds.

Property5-Chloro-3H-triazolo[4,5-b]pyridineImidazopyridinePyrazolopyrimidineBenzimidazole
Molecular Weight (approx. g/mol ) 154.56~119.12~120.11~118.13
LogP (Calculated) Varies with substitutionGenerally low to moderateGenerally low to moderateLow to moderate
Hydrogen Bond Donors 10-10-11
Hydrogen Bond Acceptors 4232
General Characteristics Aromatic, planar, electron-deficient pyridine ring, potential for diverse substitutions. The chlorine atom offers a site for further functionalization.Aromatic, electron-rich imidazole ring fused to an electron-deficient pyridine ring. The imidazole nitrogen can act as a hydrogen bond donor or acceptor.Aromatic, two fused nitrogen-containing rings, offering multiple sites for hydrogen bonding and substitution.Fused bicyclic aromatic system with both acidic and basic nitrogen atoms, allowing for diverse interactions.

Biological Activity: A Head-to-Head Analysis

The true measure of a scaffold's utility lies in its biological activity profile across various therapeutic areas. This section compares the performance of derivatives of 5-Chloro-3H-triazolo[4,5-b]pyridine with other heterocyclic scaffolds in key areas of drug discovery.

As Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The ability of a scaffold to orient substituents into the ATP-binding pocket is crucial for inhibitory activity.

Scaffold DerivativeTarget Kinase(s)IC50 (nM)Reference
Triazolopyridine Derivative (Filgotinib) JAK110[1]
Triazolopyridine Derivative (19) JAK1165[2]
Triazolopyridine Derivative (19) JAK2278[2]
Imidazopyridine Derivative (7a) Aurora-ANot specified, but active
Pyrazolopyridine Derivative (53) PI3Kα1.4[3]
Pyrazolopyridine Derivative (4) CDK2/cyclin A2240[4]
Thiazolo[5,4-b]pyridine Derivative (6r) c-KIT (V560G/D816V mutant)4770[5]

Key Insights: The triazolopyridine scaffold, as exemplified by the JAK1 inhibitor Filgotinib, demonstrates potent and selective kinase inhibition.[1] Pyrazolopyridines also exhibit high potency, with derivatives showing nanomolar inhibition of PI3Kα and CDK2.[3][4] While direct comparative data for a 5-chloro substituted triazolopyridine is limited, the triazolopyridine core is clearly a highly effective scaffold for kinase inhibitor design.

As Anticancer Agents

The antiproliferative activity of these scaffolds is a testament to their versatility in targeting various pathways involved in cancer progression.

Scaffold DerivativeCell LineGI50 (µM)Reference
Triazolopyridine Derivative (1c) HCT-116 (Colon)Not specified, but potent[3]
Triazolopyridine Derivative (2d) U-87 MG (Glioblastoma)Not specified, but potent[3]
Pyrazolo[6][7][8]triazolopyrimidine (1) HCC1937 (Breast)7.01[9]
Pyrazolo[6][7][8]triazolopyrimidine (1) HeLa (Cervical)11.00[9]
Thiazolo[4,5-d]pyrimidine Derivative (3b) Melanoma cell lines<50[10]
4-heteroaryl-5-aryl-(2H)-1,2,3-triazole (8a) NCI 60-cell line panel0.424 (average)[11]

Key Insights: Triazolopyridine derivatives have shown potent antiproliferative activities against a range of cancer cell lines.[3] Pyrazolo[6][7][8]triazolopyrimidines also exhibit significant cytotoxicity, with compound 1 showing single-digit micromolar activity against breast cancer cells.[9] The broad-spectrum anticancer activity of these scaffolds highlights their potential in oncology drug development.

As Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Heterocyclic scaffolds have historically been a rich source of antimicrobial drugs.

Scaffold DerivativeMicroorganismMIC (µg/mL)Reference
Benzimidazole-Triazole Hybrid (35d) E. coliGood inhibitory effect[7]
Benzimidazole-Triazole Hybrid (35g) Various bacterial strainsGood inhibition[7]
Benzimidazole-Triazole Hybrid (6a) Bacillus cereus64[7]
Benzimidazole-Triazole Hybrid (6c, 6d, 6e) Escherichia coli64[7]
Pyrazolo[3,4-b]pyridine-Triazole Hybrid (27) S. aureus18 ± 0.95 (Zone of Inhibition, mm)Not found in search results
Pyrazolo[3,4-b]pyridine-Triazole Hybrid (27) K. pneumoniae16 ± 0.82 (Zone of Inhibition, mm)Not found in search results

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the data. The following diagrams, rendered using Graphviz, illustrate a representative kinase signaling pathway and a standard experimental workflow for assessing cell viability.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Binds and Activates Kinase_Inhibitor 5-Chloro-3H-triazolo[4,5-b]pyridine Derivative Kinase_Inhibitor->Receptor Inhibits Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylates and Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway, a common target for heterocyclic kinase inhibitors.

G MTT Cell Viability Assay Workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for a defined period (e.g., 48h) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm using a plate reader F->G H Calculate % cell viability and determine GI50 values G->H

Caption: A schematic workflow of the MTT assay for determining the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a 5-Chloro-3H-triazolo[4,5-b]pyridine derivative)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction: a. In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). b. Add the kinase and substrate to the wells. c. Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: a. Measure the luminescence signal, which is proportional to the kinase activity. b. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

MTT Cell Viability Assay

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the GI50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 5-Chloro-3H-triazolo[4,5-b]pyridine scaffold stands as a valuable and versatile core in medicinal chemistry. While direct, comprehensive comparative studies with other heterocyclic systems are not always available, the existing body of research strongly supports the potential of triazolopyridine derivatives in various therapeutic areas, particularly in the development of kinase inhibitors and anticancer agents. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for drug discovery campaigns. The imidazopyridine, pyrazolopyrimidine, and benzimidazole scaffolds also hold significant promise, each with its own unique set of advantages. The ultimate choice of scaffold will invariably depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of drug development.

References

Orthogonal Validation of In Vitro Assay Results for 5-Chloro-3H-triazolo[4,5-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the orthogonal validation of in vitro assay results for the compound 5-Chloro-3H-triazolo[4,5-b]pyridine and its analogs. While specific experimental data for this exact compound is limited in publicly available literature, the broader class of triazolopyridine derivatives has shown significant activity as modulators of key cellular signaling pathways. This guide will focus on the potential of these compounds as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in development and disease, including cancer.

Introduction to Orthogonal Validation

Orthogonal validation is the process of using multiple, independent methods to confirm an experimental result. This approach is crucial in drug discovery to ensure that the observed biological activity of a compound is genuine and not an artifact of a specific assay system. By employing distinct techniques that measure different aspects of the compound's mechanism of action, researchers can build a more robust and reliable dataset.

Targeting the Wnt/β-catenin Pathway with Triazolopyridine Derivatives

Several studies have highlighted the potential of triazolopyridine-based compounds as inhibitors of the Wnt/β-catenin signaling pathway. A key regulatory point in this pathway is the "destruction complex," which targets the central effector protein, β-catenin, for degradation. A crucial component of this complex is the enzyme Tankyrase (TNKS). Inhibition of Tankyrase leads to the stabilization of Axin, a key scaffold protein in the destruction complex, which in turn enhances the degradation of β-catenin and suppresses Wnt signaling.

A notable triazolopyridine derivative, N-([1][2][3]triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403) , has been identified as a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[4][5][6] This guide will use the characterization of TI-12403 as a primary example to illustrate the principles of orthogonal validation.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of the triazolopyridine derivative TI-12403 and a well-characterized comparator compound, XAV939, against Tankyrase enzymes.

CompoundTargetIC50 (nM)Reference
TI-12403 TNKS129[4][5]
TNKS260[4][5]
XAV939 TNKS111[3][7]
TNKS24[3][7]

Experimental Protocols

Primary In Vitro Assay: Tankyrase Enzymatic Assay

This assay directly measures the enzymatic activity of Tankyrase and its inhibition by a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Tankyrase 1 and 2.

Principle: Tankyrase enzymes utilize NAD+ to catalyze the transfer of ADP-ribose units onto a substrate (auto-poly(ADP-ribosyl)ation). This assay typically measures the consumption of NAD+ or the incorporation of a labeled ADP-ribose analog into the substrate. A common method involves a chemiluminescent assay where a biotinylated NAD+ is used, and the resulting biotinylated protein is detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

  • Recombinant human Tankyrase 1 and Tankyrase 2 enzymes

  • Histone proteins (as substrate)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well white microplates

  • Test compound (e.g., 5-Chloro-3H-triazolo[4,5-b]pyridine) and comparator (XAV939) dissolved in DMSO

Procedure:

  • Coat a 96-well plate with histone proteins.

  • Add increasing concentrations of the test compound or comparator to the wells.

  • Add the Tankyrase enzyme to each well.

  • Initiate the reaction by adding a mixture containing biotinylated NAD+.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Orthogonal Validation Method 1: Western Blot for Downstream Pathway Modulation

This method validates the mechanism of action of the Tankyrase inhibitor by assessing its effect on the levels of downstream proteins in the Wnt/β-catenin pathway within a cellular context.

Objective: To confirm that the test compound stabilizes Axin2 and promotes the degradation of β-catenin in a relevant cell line.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By treating cells with the test compound, changes in the protein levels of Axin2 and β-catenin can be quantified and compared to untreated or vehicle-treated cells.

Materials:

  • A colorectal cancer cell line with an active Wnt pathway (e.g., DLD-1 or SW480)

  • Cell culture medium and supplements

  • Test compound and comparator (XAV939)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Axin2, anti-β-catenin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound, comparator, or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against Axin2, β-catenin, and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of Axin2 and β-catenin to the loading control. Compare the protein levels in treated cells to the control cells.

Orthogonal Validation Method 2: Surface Plasmon Resonance (SPR) for Direct Binding

This biophysical technique provides a label-free, real-time measurement of the binding affinity and kinetics between a small molecule and its protein target.

Objective: To confirm the direct binding of the test compound to Tankyrase and determine the binding affinity (KD).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (the small molecule) flows over and binds to a ligand (the immobilized protein). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant human Tankyrase 1 or 2

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Test compound and comparator dissolved in running buffer with a low percentage of DMSO

Procedure:

  • Immobilize the Tankyrase enzyme onto the sensor chip surface using standard amine coupling chemistry.

  • Inject a series of concentrations of the test compound or comparator over the sensor surface.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface to remove the bound compound.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Axin Axin Dvl->Axin inhibition GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b b_catenin β-catenin GSK3b->b_catenin P CK1a CK1α CK1a->b_catenin P Ub Ubiquitin b_catenin->Ub Ubiquitination b_catenin_nuc β-catenin b_catenin->b_catenin_nuc translocation Proteasome Proteasome Ub->Proteasome Degradation Tankyrase Tankyrase (TNKS) Tankyrase->Axin PARsylation (leads to degradation) Triazolopyridine 5-Chloro-3H-triazolo [4,5-b]pyridine Triazolopyridine->Tankyrase inhibition TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of 5-Chloro-3H-triazolo[4,5-b]pyridine on Tankyrase.

Experimental_Workflow cluster_primary_assay Primary In Vitro Assay cluster_orthogonal_validation Orthogonal Validation cluster_cellular_assay Cell-Based Method cluster_biophysical_assay Biophysical Method enzymatic_assay Tankyrase Enzymatic Assay ic50 Determine IC50 enzymatic_assay->ic50 western_blot Western Blot ic50->western_blot Confirm Mechanism spr Surface Plasmon Resonance (SPR) ic50->spr Confirm Direct Target Engagement protein_levels Measure Axin2 & β-catenin levels western_blot->protein_levels binding_affinity Determine Binding Affinity (KD) protein_levels->binding_affinity Corroborate Findings spr->binding_affinity

Caption: Workflow for orthogonal validation of a Tankyrase inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Chloro-3H-triazolo[4,5-b]pyridine: A Procedural Guide

Navigating the Safe Disposal of 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine: A Procedural Guide

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine, a halogenated triazolopyridine derivative. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety Considerations:

Hazard Profile of Structurally Related Compounds

To inform safe handling and disposal, the following table summarizes the hazards associated with structurally similar compounds, such as pyridine and other chlorinated heterocyclic compounds. This information should be considered as a precautionary guide in the absence of specific data for 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine.

Hazard CategoryPotential Risks Associated with Related Halogenated Pyridines
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation May cause skin irritation or chemical burns upon prolonged contact.
Eye Irritation Can cause serious eye irritation or damage.
Respiratory Irritation May cause respiratory tract irritation.
Environmental Hazard Toxic to aquatic organisms with long-lasting effects.

This table is a summary of potential hazards based on related chemical structures and should be used for precautionary guidance. Always refer to the specific Safety Data Sheet (SDS) if available and consult with an environmental health and safety professional.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine.

1. Waste Identification and Segregation:

  • Classification: Treat 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine as a halogenated organic hazardous waste.[1][2]

  • Segregation: Do not mix this compound with other waste streams, particularly incompatible materials such as strong acids or bases, to prevent dangerous reactions.[1] It should be collected in a designated container for halogenated organic waste.[2]

2. Containerization and Labeling:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine" (avoid abbreviations or chemical formulas)[1]

    • An indication of the primary hazards (e.g., "Toxic," "Irritant")

3. Storage of Waste:

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Conditions: Keep the container away from heat, sparks, and open flames.

4. Spill Management:

  • In the event of a spill, absorb the material with an inert substance like vermiculite or sand.[1]

  • Collect the absorbed material and any contaminated personal protective equipment (PPE) into a designated hazardous waste container and label it accordingly.

  • Clean the spill area thoroughly. The rinsate from the cleaning process must also be collected and disposed of as hazardous waste.[1]

5. Professional Disposal:

  • Contact EHS: The primary step for disposal is to contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[1]

  • Licensed Disposal Service: The EHS department will coordinate with a licensed hazardous waste disposal company for final disposal.

  • Disposal Methods: Common disposal methods for pyridine-based and halogenated organic waste include incineration at high temperatures in facilities equipped with flue gas scrubbing technology to neutralize hazardous combustion products.[4]

6. Documentation:

  • Maintain accurate records of the amount of 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine being discarded, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine.

GFigure 1: Disposal Workflow for 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridinecluster_0Figure 1: Disposal Workflow for this compoundcluster_1Figure 1: Disposal Workflow for this compoundAGeneration of WasteThis compoundBClassify asHalogenated OrganicHazardous WasteA->BCSelect CompatibleLeak-Proof ContainerB->CDLabel Container:'Hazardous Waste'+ Full Chemical NameC->DEStore in DesignatedSecure AreaD->EFContact Institutional EHSfor PickupE->FGProfessional Disposalvia Licensed VendorF->GHMaintain DisposalRecordsG->HS1Spill OccursS2Absorb withInert MaterialS1->S2S3Collect Waste &Contaminated PPES2->S3S4Dispose of asHazardous WasteS3->S4S4->C

Caption: Disposal Workflow for 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine.

By adhering to these established procedures, laboratory personnel can ensure the safe and compliant disposal of 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

Essential Safety and Handling Guide for 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Personal Protective Equipment (PPE)

When handling 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Importance
Eye and Face Protection Safety Goggles/GlassesMust meet ANSI Z87.1 standards. Provides protection from splashes and airborne particles.[2][4]
Face ShieldRequired when there is a significant risk of splashing. Must be worn in conjunction with safety goggles.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling pyridine-related compounds.[6] Always check for tears and replace immediately if compromised. Double gloving is recommended for added protection.
Body Protection Laboratory CoatA flame-retardant lab coat is recommended to protect against splashes and fire hazards.[2][4]
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.
Full-Body Suit ("Bunny Suit")Recommended for high-risk procedures or when handling large quantities to provide head-to-toe protection.[7]
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
RespiratorA NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills or if engineering controls are not sufficient.[3]
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes are required to protect against spills and falling objects.[4]

Operational Plan for Handling

Safe handling of 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine requires adherence to the following step-by-step procedures to minimize risk.

1. Engineering Controls:

  • Ventilation: Always work in a well-ventilated area. A certified chemical fume hood is the primary engineering control to be used.[1][2][6]

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed emergency eyewash station and safety shower are readily accessible.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • For solid compounds, handle in a way that minimizes dust generation.

    • When preparing solutions, add the solid to the solvent slowly.

    • Use appropriate, clean glassware and tools.

  • During Operation:

    • Keep all containers with the chemical tightly closed when not in use.[8][9]

    • Avoid contact with skin and eyes.[9]

    • Do not eat, drink, or smoke in the laboratory.[10]

  • Spill Management:

    • In case of a small spill, use an inert absorbent material like vermiculite or sand to contain it.[2][6]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste.[2]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal is critical to ensure environmental protection and regulatory compliance. 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine waste is considered hazardous.

1. Waste Segregation and Collection:

  • This compound should be segregated as a chlorinated organic waste.[1] Do not mix with non-halogenated waste.

  • Collect all waste, including contaminated disposables (gloves, bench paper, etc.), in a designated, leak-proof, and clearly labeled hazardous waste container.[8]

2. Labeling:

  • The container must be labeled with "Hazardous Waste" and the full chemical name: "5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine".[1]

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[8]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[1]

  • Never dispose of this chemical down the drain or in regular trash.[6]

  • Incineration at high temperatures is a common disposal method for pyridine-based compounds.[11]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling and disposal of 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine.

cluster_prepPreparation Phasecluster_handlingHandling Phasecluster_cleanupCleanup and Disposal Phasecluster_spillSpill ResponseADon Appropriate PPEBPrepare Fume Hood Work AreaA->BCWeigh and Transfer ChemicalB->CProceed to HandlingDPerform Experimental ProcedureC->DESecurely Close ContainerD->EJContain Spill with AbsorbentD->JIf Spill OccursFSegregate and Collect WasteE->FProceed to CleanupGLabel Hazardous Waste ContainerF->GHStore Waste in Secondary ContainmentG->HIArrange for EH&S PickupH->IKCollect and Dispose as Hazardous WasteJ->K

Caption: Workflow for safe handling and disposal of 5-Chloro-3H-[1][2][3]triazolo[4,5-b]pyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.